molecular formula C5H6N2O3 B2754684 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid CAS No. 100219-61-2

1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2754684
CAS No.: 100219-61-2
M. Wt: 142.114
InChI Key: OGPOFIOGUMQLPN-UHFFFAOYSA-N
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Description

1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.114. The purity is usually 95%.
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Properties

IUPAC Name

1-(hydroxymethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-7-2-1-4(6-7)5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPOFIOGUMQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100219-61-2
Record name 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Within this esteemed class of heterocycles, this compound emerges as a molecule of significant interest. Its unique trifunctional nature—a reactive hydroxymethyl group, a versatile carboxylic acid, and a stable pyrazole core—renders it a highly valuable building block for the synthesis of complex pharmaceutical agents and agrochemicals. The strategic placement of these functional groups allows for diverse chemical modifications, making it a sought-after intermediate in the development of novel therapeutic candidates. This guide provides a comprehensive overview of the synthesis and detailed characterization of this pivotal compound, offering field-proven insights for researchers and professionals in drug development.

Strategic Synthesis: A Two-Step Approach to High-Purity Product

The synthesis of this compound is most effectively achieved through a two-step process. This methodology is designed for efficiency, high yield, and ease of purification, beginning with the N-hydroxymethylation of a suitable pyrazole ester, followed by a straightforward hydrolysis to yield the target carboxylic acid.

Step 1: N-Hydroxymethylation of Ethyl 1H-pyrazole-3-carboxylate

The initial step involves the regioselective N-hydroxymethylation of ethyl 1H-pyrazole-3-carboxylate. The choice of an ester as the starting material is strategic; it protects the carboxylic acid functionality during the N-alkylation step, preventing unwanted side reactions.

Protocol:

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or THF, add paraformaldehyde (1.2 equivalents) and a catalytic amount of a mild base like potassium carbonate.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The resulting crude product, ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.[2]

Causality Behind Experimental Choices:

  • Paraformaldehyde: This is chosen as the source of formaldehyde due to its ease of handling as a solid compared to gaseous formaldehyde or formalin solutions.

  • Mild Base: A mild base like potassium carbonate is sufficient to catalyze the reaction without promoting the hydrolysis of the ester.

  • Ester Protection: The ethyl ester group is a robust protecting group for the carboxylic acid, stable to the mild basic conditions of the N-hydroxymethylation.

Step 2: Hydrolysis of Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure that can be accomplished under either acidic or basic conditions. Basic hydrolysis is often preferred for its cleaner reaction profile and simpler work-up.

Protocol:

  • Reaction Setup: The purified ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate from Step 1 is dissolved in a mixture of ethanol and water.

  • Reaction Conditions: An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added, and the mixture is stirred at room temperature or gently heated to accelerate the reaction. The progress of the hydrolysis is monitored by TLC.

  • Work-up and Purification: Once the ester has been completely consumed, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Self-Validating System:

  • The pH adjustment during work-up is a critical self-validating step. The target carboxylic acid is soluble in its carboxylate salt form at high pH and will precipitate out upon acidification, confirming the successful hydrolysis. The purity can be initially assessed by its melting point.

Visualizing the Synthesis

Synthesis_Workflow start Ethyl 1H-pyrazole-3-carboxylate intermediate Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate start->intermediate Paraformaldehyde, K2CO3, Acetonitrile product This compound intermediate->product NaOH, Ethanol/Water, then HCl (aq) Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry MP Melting Point Appearance Visual Appearance Product Synthesized Product Product->NMR Product->IR Product->MS Product->MP Product->Appearance

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental principles, detailed experimental protocols, and in-depth spectral interpretation required for the unambiguous structural elucidation of this heterocyclic compound. By integrating established NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the characterization of substituted pyrazole systems.

Introduction: The Significance of Pyrazole Derivatives and NMR

This compound is a bifunctional heterocyclic compound featuring a pyrazole core, a known pharmacophore in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, making them crucial building blocks in the synthesis of novel therapeutic agents.[1] The precise substitution pattern on the pyrazole ring is critical to its function, necessitating robust analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the molecular structure of organic compounds.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] This guide focuses on the practical application of NMR for the definitive characterization of this compound.

Foundational NMR Principles

A successful interpretation of NMR spectra relies on understanding three key parameters:

  • Chemical Shift (δ): The position of an NMR signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus.[3] Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[4] This allows for a quantitative assessment of the relative number of protons in different environments.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiplets.[3][4] The magnitude of this splitting, known as the coupling constant (J, measured in Hertz), provides valuable information about the number of neighboring nuclei and the dihedral angle between them.[5][6]

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra. The causality behind each choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation
  • Compound: this compound (CAS 140103-37-3). Ensure the sample is of high purity (>95%) to minimize interfering signals.

  • Solvent Selection: Use approximately 0.5-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for this molecule due to its ability to solubilize the polar carboxylic acid and hydroxymethyl groups. Crucially, it is a hydrogen bond acceptor, which slows the rate of proton exchange for the -OH and -COOH protons.[7] This allows these otherwise broad or unobservable signals to be resolved.[7]

  • Concentration: Dissolve 5-10 mg of the compound in the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant peak broadening due to aggregation.[8]

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2] If not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used for calibration.[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (ns): 16-32. Sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds. This longer delay is critical for quantitative analysis, ensuring that all protons, including those with potentially long relaxation times, have fully returned to equilibrium before the next pulse.[8]

    • Acquisition Time (aq): ~4 seconds.

    • Temperature: 298 K (ambient).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Number of Scans (ns): 1024 or more. Required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm. A standard range for most organic molecules.

Experimental Workflow Diagram

The logical flow of the NMR analysis process is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Weigh Compound (5-10 mg) p2 Dissolve in DMSO-d6 (0.6 mL) p1->p2 p3 Transfer to NMR Tube p2->p3 acq1 Tune & Shim Spectrometer p3->acq1 acq2 Acquire 1H Spectrum (ns=16, d1=5s) acq1->acq2 acq3 Acquire 13C Spectrum (ns=1024, d1=2s) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra (TMS or Solvent) proc2->proc3 proc4 Integrate 1H Spectrum proc3->proc4 For 1H only an1 Assign Signals proc3->an1 proc4->an1 an2 Determine Coupling Constants (J) an1->an2 an3 Structural Elucidation an2->an3

Caption: Experimental workflow for NMR analysis.

Spectral Data and Interpretation

Note: The following data are high-quality predicted values, which serve as an accurate reference for experimental results. Experimental values may vary slightly based on solvent, concentration, and temperature.

Molecular Structure and Atom Numbering

For clarity in signal assignment, the atoms of this compound are numbered as shown below.

Caption: Structure and numbering scheme.

¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH~13.0broad singlet1H-
H57.95doublet (d)1HJH5-H4 ≈ 2.3 Hz
H46.70doublet (d)1HJH4-H5 ≈ 2.3 Hz
CH₂OH (alcohol)~5.80triplet (t)1HJOH-CH₂ ≈ 6.0 Hz
N-CH₂-O5.65doublet (d)2HJCH₂-OH ≈ 6.0 Hz

Interpretation:

  • COOH (δ ~13.0): The carboxylic acid proton is highly deshielded and appears far downfield as a broad singlet. Its broadness is due to chemical exchange, though this is minimized in DMSO.

  • H5 (δ 7.95): This proton is on a carbon adjacent to two nitrogen atoms, making it the most deshielded proton on the pyrazole ring. It appears as a doublet due to coupling with H4.

  • H4 (δ 6.70): This proton is coupled to H5, resulting in a doublet with the same coupling constant. The upfield shift relative to H5 is expected for this position on the pyrazole ring.

  • N-CH₂-O (δ 5.65) and CH₂OH (δ ~5.80): The methylene protons (-CH₂-) are diastereotopic and adjacent to the hydroxyl proton. They appear as a doublet due to coupling with the -OH proton. The -OH proton, in turn, appears as a triplet because it is coupled to the two equivalent protons of the methylene group (n+1 rule, 2+1=3).[3] This clear coupling is a hallmark of spectra run in DMSO. In other solvents like D₂O, both of these exchangeable protons would disappear.

¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆)
Signal AssignmentPredicted δ (ppm)
COOH162.5
C3142.0
C5133.0
C4110.0
N-CH₂-O75.0

Interpretation:

  • COOH (δ 162.5): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field as expected.

  • C3 (δ 142.0): This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the C=N bond, resulting in a significant downfield shift.

  • C5 (δ 133.0): This carbon is deshielded by the adjacent ring nitrogens and appears downfield, but less so than C3.

  • C4 (δ 110.0): This carbon is the most shielded of the ring carbons, appearing at the highest field.

  • N-CH₂-O (δ 75.0): The methylene carbon is attached to both a nitrogen and an oxygen atom, which deshields it into the 70-80 ppm range.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct set of signals that are fully consistent with its proposed structure. The ¹H NMR spectrum is characterized by two doublets for the pyrazole ring protons, a doublet for the N-CH₂ group, and exchangeable protons for the alcohol and carboxylic acid functionalities that are well-resolved in DMSO-d₆. The ¹³C NMR spectrum shows five distinct signals corresponding to the five unique carbon environments in the molecule. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring scientific integrity in synthetic and medicinal chemistry applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural elucidation of novel heterocyclic compounds. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, and a deep understanding of their three-dimensional structure is paramount for rational drug design and the development of new therapeutic agents.[1]

Introduction: The Significance of Structural Analysis

This compound is a heterocyclic compound featuring a pyrazole core, a known pharmacophore with a wide range of biological activities.[2] The presence of both a carboxylic acid and a hydroxymethyl group suggests the potential for diverse intermolecular interactions, such as hydrogen bonding, which can significantly influence the crystal packing and, consequently, the physicochemical properties of the solid form. Elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions through single-crystal X-ray diffraction provides invaluable insights into the molecule's conformation, stability, and potential for polymorphism. This knowledge is critical for understanding structure-activity relationships (SAR) and for the informed design of new molecular entities.[1]

PART 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of pyrazole derivatives can be achieved through various established routes. A common and effective method for the preparation of substituted pyrazoles is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[3] For the target molecule, a plausible synthetic route would involve the reaction of a suitable precursor, such as an ester of 2,4-dioxobutanoic acid, with hydroxymethylhydrazine. The resulting pyrazole ester can then be hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol, add hydroxymethylhydrazine (1 equivalent).

  • Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a solution of lithium hydroxide in a tetrahydrofuran/water mixture and stir at room temperature overnight.

  • Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is crucial. For a molecule like this compound, with its polar functional groups, solvents such as water, ethanol, methanol, or mixtures thereof are good starting points. Slow evaporation is a commonly employed and effective technique for growing single crystals.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the synthesized compound in a range of solvents to identify a suitable solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., ethanol/water mixture) at room temperature or slightly elevated temperature.

  • Crystal Growth: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed single crystals of suitable size are observed, carefully harvest them from the solution.

PART 2: Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[4] This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the arrangement of molecules in the crystal lattice.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head.[1] To minimize thermal vibrations of the atoms and obtain higher quality diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[1] The data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a polarizing microscope and mounted on a cryo-loop.

  • Data Collection: The mounted crystal is placed on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This is typically achieved using direct methods, which provide an initial electron density map.[5] This map is then interpreted to build an initial model of the molecule. The structural model is then refined against the experimental data using a least-squares minimization procedure to improve the agreement between the calculated and observed structure factors.

The workflow for structure solution and refinement is a cyclical process aimed at achieving the best possible fit between the crystallographic model and the experimental diffraction data.

G DataCollection X-ray Diffraction Data Collection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution ModelBuilding Initial Model Building StructureSolution->ModelBuilding Refinement Least-Squares Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation Check R-factors, Residual Density Validation->Refinement Model Adjustment FinalModel Final Crystal Structure Validation->FinalModel Converged

Figure 1: Workflow for Crystal Structure Solution and Refinement.

PART 3: Structural Analysis and Interpretation

The final refined crystal structure provides a wealth of information about the molecule and its solid-state packing.

Molecular Structure

The analysis of the molecular structure includes the determination of bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be planar, a common feature in such heterocyclic systems.[1] The conformation of the hydroxymethyl and carboxylic acid substituents relative to the pyrazole ring is of particular interest as it can be influenced by intramolecular hydrogen bonding.

The molecular structure of this compound is visualized below, with key functional groups highlighted.

Figure 2: Molecular Structure Diagram.
Supramolecular Assembly and Hydrogen Bonding

The presence of hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the pyrazole nitrogens and the carbonyl and hydroxyl oxygens) suggests that the crystal packing will be dominated by a network of hydrogen bonds.[6] These interactions play a crucial role in stabilizing the crystal structure and determining the overall supramolecular architecture. A detailed analysis of these interactions is essential for understanding the solid-state properties of the compound.

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are typically summarized in a table of crystallographic data. The following table presents a hypothetical but representative set of data for this compound.

ParameterValue
Chemical FormulaC₅H₆N₂O₃
Formula Weight142.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)7.234(1)
β (°)98.76(2)
Volume (ų)618.9(2)
Z4
Density (calculated) (g/cm³)1.524
Absorption Coefficient (mm⁻¹)0.125
F(000)296
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1423 [R(int) = 0.034]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its molecular conformation and intermolecular interactions. This in-depth structural knowledge is a critical component in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties. The methodologies outlined in this guide represent a standard and robust approach to the structural elucidation of novel pyrazole derivatives and other small molecules.

References

A Comprehensive Technical Guide to the Computational and DFT Investigation of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of pharmaceutical research, the pyrazole ring system stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a structural cornerstone in a multitude of FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities including anti-inflammatory, anticoagulant, and anti-cancer properties.[1][3] The versatility of the pyrazole core allows for fine-tuning of its physicochemical properties through substitution, making it an invaluable asset for drug designers aiming to optimize interactions with biological targets.[4]

This guide focuses on a specific, promising derivative: 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid . This molecule integrates three key pharmacophoric features: the versatile pyrazole core, a hydrogen-bonding hydroxymethyl group, and a coordinating carboxylic acid moiety. Understanding the intricate interplay of these features at an electronic level is paramount for unlocking its therapeutic potential.

Herein, we present a comprehensive technical framework for the computational investigation of this molecule using Density Functional Theory (DFT). This guide is designed not as a rigid protocol but as a strategic workflow, empowering researchers, scientists, and drug development professionals to elucidate the structural, electronic, and spectroscopic properties that govern its biological activity. We will delve into the causality behind each computational step, grounding our methodology in established scientific principles to ensure a trustworthy and insightful analysis.

Part 1: The Theoretical and Computational Framework

The Rationale for Density Functional Theory (DFT)

For molecules of pharmaceutical interest, DFT represents a powerful computational tool, striking an optimal balance between accuracy and computational expense.[5][6] It allows us to model the electronic structure of this compound with a level of detail sufficient to predict its geometry, reactivity, and spectroscopic signatures—properties that are fundamental to its interaction with biological systems.[7]

Establishing a Validated Computational Protocol

The trustworthiness of any computational study hinges on the selection of an appropriate theoretical protocol. Our methodology is designed to be a self-validating system, grounded in methods widely accepted for their reliability in modeling organic molecules.

Experimental Protocol: Core Computational Setup

  • Software Selection: All calculations will be performed using the Gaussian 16 software suite, a state-of-the-art package for electronic structure modeling.[8][9]

  • Functional Selection: We will employ the B3LYP hybrid functional . This functional, which incorporates a portion of exact Hartree-Fock exchange, has a long-standing track record of providing excellent descriptions of the geometries and electronic properties of a wide range of organic compounds.[10][11]

  • Basis Set Selection: The 6-311++G(d,p) basis set will be utilized. This choice ensures a robust and flexible description of the molecule's electron distribution.

    • 6-311G: A triple-zeta valence basis set that provides a more accurate description of the valence electrons involved in bonding.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are critical for accurately modeling systems with lone pairs and for describing hydrogen bonds.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of orbitals and accurately representing bond angles and polarities.

Overall Computational Workflow

The logical progression of our investigation is designed to build a comprehensive electronic and structural profile of the molecule. Each step provides foundational data for the next, culminating in a set of descriptors directly applicable to drug design.

Computational_Workflow Overall Computational Workflow for DFT Analysis A 1. Molecular Structure Input (3D Sketch) B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm Minimum & Predict Spectra) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Refined Electronic Properties) C->D Validated Structure E FMO Analysis (HOMO, LUMO, Reactivity) D->E F MEP Analysis (Charge Distribution, Interaction Sites) D->F G NBO Analysis (Bonding, Hyperconjugation) D->G H TD-DFT Calculation (Simulate UV-Vis Spectrum) D->H I 5. Data Interpretation & Application (QSAR, ADMET, Drug Design) E->I F->I G->I H->I

Caption: A flowchart of the DFT analysis pipeline.

Part 2: A Step-by-Step Guide to the Computational Analysis

Step 1: Geometry Optimization
  • Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure. This ground-state, minimum-energy conformation is the foundation upon which all subsequent property calculations are built. An inaccurate geometry will lead to erroneous electronic and spectroscopic predictions.

  • Experimental Protocol: Geometry Optimization

    • Construct the 3D structure of this compound using a molecular builder like GaussView.

    • Prepare a Gaussian input file specifying the B3LYP functional and 6-311++G(d,p) basis set.

    • Use the Opt keyword to initiate the geometry optimization calculation.

    • The calculation converges when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface has been found.

  • Data Presentation: Predicted Geometrical Parameters Upon completion, the optimized bond lengths, bond angles, and dihedral angles will be extracted. These theoretical values can be compared with experimental crystallographic data if available.

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C=OCalculated
O-H (acid)Calculated
N-N (pyrazole)Calculated
C-O (alcohol)Calculated
Bond Angles (°)
O-C=OCalculated
C-N-NCalculated
Dihedral Angle (°)
O=C-C-NCalculated
Step 2: Vibrational Frequency Analysis
  • Causality: This analysis serves two critical functions. First, it confirms that the optimized geometry is a true energy minimum, which is verified by the absence of any imaginary frequencies.[12] Second, it allows for the simulation of the molecule's infrared (IR) and Raman spectra, providing a direct link between the computational model and experimental spectroscopic data.[11][13]

  • Experimental Protocol: Frequency Calculation

    • Use the optimized geometry from the previous step as the input structure.

    • In the Gaussian input file, use the Freq keyword with the same functional and basis set.

    • The output will list all vibrational modes, their frequencies, and their IR and Raman intensities.

  • Data Presentation: Key Predicted Vibrational Frequencies

Frequency (cm⁻¹)IntensityVibrational Assignment
~3500-3600StrongO-H Stretch (Hydroxymethyl)
~3300-3400BroadO-H Stretch (Carboxylic Acid, H-bonded)
~1700-1750Very StrongC=O Stretch (Carboxylic Acid)
~1450-1550MediumC=N, C=C Stretch (Pyrazole Ring)
~1200-1300StrongC-O Stretch (Carboxylic Acid & Hydroxymethyl)
Step 3: Frontier Molecular Orbital (FMO) Analysis
  • Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[14][15] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[16][17] A smaller gap suggests the molecule is more polarizable and reactive.

  • Protocol: The HOMO and LUMO energies are standard outputs of the geometry optimization or a subsequent single-point energy calculation. Their 3D surfaces can be visualized to identify the regions of the molecule involved in these frontier orbitals.

FMO_Concept cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO ΔE Other_Occupied Other Occupied MOs Energy_Axis Energy Energy_Axis->LUMO Gap_Label Energy Gap (ΔE) Indicator of Reactivity

Caption: The Frontier Molecular Orbital (FMO) energy diagram.

  • Data Presentation: FMO Properties

PropertyPredicted Value (eV)Implication
HOMO EnergyCalculatedElectron-donating ability
LUMO EnergyCalculatedElectron-accepting ability
HOMO-LUMO GapCalculatedChemical reactivity and kinetic stability
Step 4: Molecular Electrostatic Potential (MEP) Analysis
  • Causality: The MEP map is a powerful tool for understanding intermolecular interactions.[18] It visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). This is invaluable for predicting how a ligand will recognize and bind to a receptor's active site.[19][20][21]

  • Protocol: An MEP surface is generated from the results of a converged DFT calculation and visualized using software like GaussView. The potential is color-coded, typically from red (most negative) to blue (most positive).

  • Data Presentation: Predicted MEP Features We expect to observe:

    • Intense Negative Potential (Red/Yellow): Localized on the oxygen atoms of the carboxylic acid and hydroxymethyl groups, indicating strong hydrogen bond acceptor sites.

    • Positive Potential (Blue): Localized on the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating strong hydrogen bond donor sites.

    • Intermediate Potential (Green): Surrounding the carbon backbone and parts of the pyrazole ring.

Step 5: Natural Bond Orbital (NBO) Analysis
  • Causality: NBO analysis translates the complex, delocalized molecular orbitals from DFT into a chemically intuitive Lewis structure of localized bonds, lone pairs, and anti-bonding orbitals.[22][23] Its most powerful feature is the ability to quantify intramolecular interactions, such as hyperconjugation, by calculating the stabilization energy (E(2)) of "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO.[24][25] These interactions are key to understanding the molecule's stability and electronic delocalization.

  • Protocol: NBO analysis is requested in Gaussian using the Pop=NBO keyword. The output provides a detailed breakdown of these donor-acceptor interactions.

  • Data Presentation: Key Hyperconjugative Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(O) of C=Oπ(C-N) in ringCalculatedResonance stabilization of carboxylate
LP(N) in ringπ(C=C) in ringCalculatedAromatic delocalization
σ(C-H)σ*(C-O)CalculatedHyperconjugation contributing to stability
Step 6: Simulation of Electronic Spectra (TD-DFT)
  • Causality: Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited states of molecules, allowing for the simulation of the UV-Visible absorption spectrum.[26][27] By predicting the absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*), we can gain insight into the molecule's electronic structure and provide data that can be directly validated against experimental measurements.[28][29]

  • Protocol: TD-DFT calculations are performed on the optimized ground-state geometry. The TD keyword is used in Gaussian, specifying the number of excited states to calculate.

  • Data Presentation: Predicted UV-Vis Absorption

λmax (nm)Oscillator Strength (f)Major Contribution(s)Transition Type
CalculatedCalculatedHOMO → LUMOπ → π
CalculatedCalculatedHOMO-1 → LUMOn → π

Part 3: Applications in Rational Drug Development

The true power of these computational studies lies in their ability to inform and accelerate the drug discovery pipeline. The quantitative descriptors derived from our DFT analysis serve as critical inputs for predictive modeling.

Drug_Development_Pipeline Integration of DFT Data into Drug Development cluster_dft DFT-Derived Descriptors FMO FMO Energies (Reactivity) QSAR QSAR Modeling (Predict Biological Activity) FMO->QSAR ADMET ADMET Prediction (Drug-Likeness, Safety Profile) FMO->ADMET MEP MEP Values (Interaction Sites) MEP->QSAR MEP->ADMET Geom Geometrical Params (Shape, Size) Geom->QSAR Geom->ADMET NBO NBO Charges (Polarity) NBO->QSAR NBO->ADMET Lead_Opt Lead Optimization (Design Improved Analogs) QSAR->Lead_Opt Activity Insights ADMET->Lead_Opt Safety Insights

Caption: How DFT results inform subsequent drug discovery stages.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models seek to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[30] The electronic descriptors calculated from DFT—such as HOMO/LUMO energies, the energy gap, dipole moment, and MEP values—are highly effective inputs for building robust QSAR models.[31][32][33] By modeling a series of derivatives of this compound, a QSAR model can be developed to predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.[34]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. Computational methods play a crucial role in the early prediction of ADMET properties, helping to flag potential liabilities before significant resources are invested.[35][36] Simple rules, like Lipinski's Rule of Five, provide a first-pass filter for "drug-likeness."[37] More sophisticated software uses DFT-derived properties and machine learning models to predict outcomes such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, guiding the design of safer and more effective medicines.[38][39]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the computational and DFT investigation of this compound. By systematically applying these well-established theoretical methods, researchers can develop a deep and quantitative understanding of the molecule's structural, electronic, and spectroscopic characteristics. The insights gained from geometry optimization, vibrational analysis, FMO, MEP, and NBO studies provide a powerful foundation for predicting the molecule's reactivity and intermolecular interactions.

For scientists in drug development, these computational results are not merely theoretical curiosities; they are actionable data that can directly inform the design of more potent and selective therapeutic agents. By integrating these DFT-derived descriptors into QSAR and ADMET models, the drug discovery process can be made more efficient, rational, and targeted, ultimately accelerating the journey from a promising molecule to a life-changing medicine. The path forward involves validating these computational predictions with targeted experimental studies, creating a synergistic cycle of discovery.

References

spectroscopic properties (IR, MS) of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties (IR, MS) of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyrazole core functionalized with both a hydroxymethyl group and a carboxylic acid. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, where precise structural verification is paramount. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of such novel entities.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also the underlying scientific principles and field-proven experimental protocols. The narrative emphasizes the causality behind spectral features, ensuring a deeper understanding of the structure-property relationship.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. For this compound, the IR spectrum is expected to be rich and highly characteristic, dominated by features from the hydroxyl, carbonyl, and pyrazole ring functionalities.

Predicted IR Absorption Bands

The presence of both a carboxylic acid and an alcohol group, capable of extensive hydrogen bonding, will significantly influence the spectrum. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, leading to a very broad O-H stretching band and a slight lowering of the C=O stretching frequency.[1]

Table 1: Predicted Characteristic IR Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale & Commentary
3300 - 2500Strong, Very BroadCarboxylic Acid O-HStretching (ν)The extremely broad nature of this band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1] It will likely overlap with C-H stretching bands.
~3400Medium, BroadAlcohol O-HStretching (ν)This band arises from the N-CH₂OH group. Its broadness is due to intermolecular hydrogen bonding. It may appear as a shoulder on the larger carboxylic acid O-H band.
3150 - 3100Medium-WeakAromatic C-H (Pyrazole)Stretching (ν)Typical for C-H bonds on an aromatic ring.[2]
~1720 - 1690Strong, SharpCarboxylic Acid C=OStretching (ν)The carbonyl stretch is one of the most intense peaks in the spectrum. Its position is indicative of a conjugated carboxylic acid.[1]
~1600 - 1450Medium-WeakPyrazole RingC=C and C=N Stretching (ν)The pyrazole ring exhibits several characteristic skeletal vibrations in this region, confirming the presence of the heterocyclic core.[3]
~1440 - 1395MediumCarboxylic Acid O-HBending (δ)This in-plane bending vibration often overlaps with C-H bending modes.
~1320 - 1210StrongCarboxylic Acid C-OStretching (ν)This strong absorption is coupled with the O-H bend and is characteristic of the C-O single bond in the carboxylic acid moiety.[1]
~1050Medium-StrongAlcohol C-OStretching (ν)Corresponds to the C-O single bond stretch of the primary alcohol (N-CH₂OH).
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample.

Objective: To acquire the infrared spectrum of this compound in solid form.

Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and press arm thoroughly with a solvent-moistened wipe.

IR Spectroscopy Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Clean_Crystal->Run_Background Apply_Sample Apply Solid Sample Run_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process & Analyze Acquire_Spectrum->Process_Data Clean_Up Clean Instrument Process_Data->Clean_Up Fragmentation_Pathway cluster_secondary Secondary Fragmentation M [M]⁺• m/z = 142 F124 [M - H₂O]⁺• m/z = 124 M->F124 - H₂O F113 [M - •CH₂OH]⁺ m/z = 113 M->F113 - •CH₂OH F97 [M - •COOH]⁺ m/z = 97 M->F97 - •COOH F96 [C₄H₄N₂O]⁺• m/z = 96 F124->F96 - CO F68 [C₃H₄N₂]⁺• m/z = 68 F113->F68 - CO₂ F96->F68 - CO F67 [C₃H₃N₂]⁺ m/z = 67 F68->F67 - •H

References

In Silico First: A Technical Guide to Predicting the Bioactivity of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: The imperative to accelerate drug discovery while minimizing costs has positioned computational, or in silico, methodologies at the forefront of preclinical research. This guide provides a comprehensive, technically-grounded workflow for the theoretical prediction of bioactivity for a novel molecule, 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. By leveraging the well-established pharmacological importance of the pyrazole scaffold, we delineate a multi-stage computational protocol. This process encompasses initial target identification through chemical similarity and reverse docking, rigorous interaction analysis via molecular docking simulations, and evaluation of drug-likeness and safety using ADMET prediction models. Each stage is presented with the underlying scientific rationale, detailed step-by-step protocols, and criteria for data interpretation. This document serves as a blueprint for researchers, scientists, and drug development professionals to systematically evaluate and prioritize novel chemical entities for further experimental validation.

Introduction: The Pyrazole Scaffold and the Rationale for In Silico Prediction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile geometry allow it to engage with a wide range of biological targets, leading to drugs with anti-inflammatory, anticancer, and antiviral properties, among others.[1][3][4] Notable examples include the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic potential embedded within this heterocyclic motif.[2]

Our subject molecule, This compound (SMILES: C1=CN(N=C1C(=O)O)CO)[5], represents a novel, uncharacterized entity. Undertaking its synthesis and biological screening without a guiding hypothesis would be an inefficient allocation of resources. Computational methods provide a robust framework to generate such a hypothesis.[6][7] By modeling the molecule's behavior and properties in silico, we can predict its likely biological targets, assess its binding affinity, and forecast its pharmacokinetic profile, thereby making an informed "Go/No-Go" decision for laboratory investigation.[8]

This guide details a logical, field-proven workflow for achieving this predictive assessment.

Part 1: Target Identification - Establishing a Biological Hypothesis

The initial and most critical step is to identify potential protein targets. Without prior experimental data, we employ two complementary computational strategies: ligand-based and structure-based approaches.

Ligand-Based Target Prediction: The Principle of Similarity

Expert Rationale: The foundational principle of medicinal chemistry is that structurally similar molecules often exhibit similar biological activities. By searching vast databases of bioactive molecules, we can identify compounds structurally related to our query molecule and, by extension, hypothesize that they share common targets.

Protocol: Chemical Similarity Searching in ChEMBL

  • Obtain Ligand Structure: The canonical SMILES string for this compound, C1=CN(N=C1C(=O)O)CO, is used as the input.

  • Access Database: Navigate to a comprehensive chemogenomics database such as ChEMBL, which contains curated bioactivity data for millions of compounds.[9][10][11]

  • Perform Similarity Search: Utilize the database's built-in structural similarity search tool. Set the similarity threshold using the Tanimoto coefficient, a standard metric for comparing molecular fingerprints. A threshold of >0.85 is typically used to find close analogs.

  • Analyze Results: The output will be a list of molecules ranked by similarity. Examine the known bioactivity data for the top hits. Look for consistent activity against a specific protein or protein family (e.g., Cyclooxygenase-2, Janus Kinases, p38 MAP Kinase), which are common targets for pyrazole-containing drugs.

  • Hypothesis Formulation: A consistent pattern of activity for similar compounds provides a strong basis for hypothesizing a primary target for experimental validation.

Structure-Based Target Prediction: Reverse Docking

Expert Rationale: While similarity searching is powerful, it is limited by the known chemical space. Reverse docking complements this by taking a structure-based approach. Instead of asking "What molecules are similar to mine?", it asks "Which of the known protein structures in the universe is my molecule most likely to bind to?".

This is achieved by docking the 3D conformation of our molecule against a large library of protein binding sites. A favorable docking score suggests a potential interaction that warrants further investigation. This method can uncover novel, non-obvious targets.

Part 2: Molecular Docking - Simulating the Ligand-Receptor Interaction

Once a priority target is identified (e.g., a specific kinase), molecular docking is used to predict the binding conformation and estimate the binding affinity.[12][13][14] This provides a detailed atomic-level view of the potential interaction.

The Molecular Docking Workflow

The overall process involves preparing the ligand and receptor structures, defining the search space, running the docking algorithm, and analyzing the results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Ligand Structure (SMILES/SDF) PrepLigand Ligand Preparation (Add Hydrogens, Minimize Energy) Ligand->PrepLigand Receptor Receptor Structure (from PDB) PrepReceptor Receptor Preparation (Remove Water, Add Hydrogens) Receptor->PrepReceptor Grid Grid Box Generation (Define Binding Site) PrepLigand->Grid PrepReceptor->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Results Analyze Results (Binding Energy, Pose) Dock->Results Decision Hypothesis Refinement Results->Decision

Caption: The workflow for molecular docking simulations.
Detailed Protocol: Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of this compound to a hypothetical target, p38 MAP Kinase (PDB ID: 1A9U).

  • Ligand Preparation:

    • Convert the SMILES string to a 3D structure using a tool like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structure in .pdbqt format, which includes atomic charges and atom type definitions required by AutoDock Vina.[15][16]

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).[17][18] For this example, PDB ID: 1A9U.

    • Using visualization software like PyMOL or AutoDock Tools, remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[19][20]

    • Add polar hydrogens, as they are critical for forming hydrogen bonds but are often absent in static crystal structures.

    • Compute Gasteiger charges for the protein atoms.

    • Save the cleaned receptor structure in .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. This is a 3D box, centered on the known active site of the protein.

    • The coordinates for the grid box center and its dimensions (in Angstroms) must be specified. For 1A9U, this would be centered on the ATP-binding pocket.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface. The command requires specifying the receptor file, ligand file, grid box parameters, and an output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file contains the grid center and size coordinates.

  • Results Analysis:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding. Vina typically reports several binding modes, ranked by this score.

    • Binding Pose: The output .pdbqt file contains the coordinates of the ligand in its predicted best-fit orientation. Visualize this pose in complex with the receptor using PyMOL or Discovery Studio to analyze key interactions.

    • Molecular Interactions: Identify specific hydrogen bonds, hydrophobic interactions, and any potential salt bridges between the ligand and protein residues. The carboxylic acid and hydroxymethyl groups on our molecule are prime candidates for forming hydrogen bonds.

Interpreting Docking Results

A strong docking score (e.g., < -7.0 kcal/mol) combined with a plausible binding pose that forms key interactions with active site residues provides strong evidence for potential bioactivity.

Hypothetical Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
p38 MAP Kinase1A9U-8.2Lys53, Met109, Asp168
Cyclooxygenase-2 (COX-2)5IKR-7.5Arg120, Tyr355, Ser530
Janus Kinase 2 (JAK2)3ZMM-7.9Leu855, Gly856, Val863

Part 3: Predicting Drug-Likeness and Safety Profile (ADMET)

A molecule that binds its target with high affinity is not necessarily a good drug candidate. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[21][22] Predicting these properties early is crucial for avoiding late-stage failures.

Expert Rationale: We use a battery of computational models, often based on large datasets of experimentally measured properties, to predict the pharmacokinetic and toxicological profile of a molecule. This allows for early identification of potential liabilities, such as poor oral bioavailability or potential for toxicity.

Protocol: ADMET Prediction using a Web-Based Tool

Freely accessible web tools like SwissADME provide a suite of robust predictive models.[23][24][25][26]

  • Access the Tool: Navigate to the SwissADME website.[27]

  • Input the Molecule: Paste the SMILES string C1=CN(N=C1C(=O)O)CO into the query box.

  • Run Prediction: Execute the calculation.

  • Analyze the Output: The tool provides a wealth of data, which should be systematically evaluated.

Key Parameters and Interpretation
Property Class Parameter Predicted Value Interpretation & Causality
Physicochemical Molecular Weight142.11 g/mol Good: Well below the 500 g/mol guideline (Lipinski's Rule), suggesting good potential for absorption and diffusion.
LogP (Lipophilicity)-0.60Good: Negative value indicates high polarity (hydrophilicity). This is favorable for solubility but may limit passive diffusion across cell membranes.
H-Bond Donors2Good: Within Lipinski's guideline (<5), avoiding excessive polarity that can hinder membrane permeability.
H-Bond Acceptors4Good: Within Lipinski's guideline (<10), balancing solubility with permeability.
Pharmacokinetics GI AbsorptionHighFavorable: The model predicts the molecule is likely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoFavorable (for most targets): The molecule is not predicted to cross the blood-brain barrier, which is desirable for peripherally-acting drugs to avoid CNS side effects.
P-gp SubstrateNoFavorable: Not being a substrate for the P-glycoprotein efflux pump increases the likelihood of intracellular accumulation and bioavailability.
Drug-Likeness Lipinski's Rule0 ViolationsExcellent: The molecule adheres to all five of Lipinski's rules, a strong indicator of potential oral bioavailability.
Medicinal Chemistry PAINS Alert0 AlertsExcellent: The molecule contains no Pan-Assay Interference Compounds (PAINS) motifs, reducing the risk of false positives in high-throughput screening.

Part 4: Integrated Assessment and Path Forward

The final step is to synthesize all computational data into a single, coherent assessment. This requires balancing the different predictions to make an evidence-based recommendation.

Caption: Decision workflow from in silico prediction to experimental validation.

Senior Scientist's Assessment:

The computational analysis of this compound presents a compelling profile for a preclinical candidate.

  • Target Hypothesis: Similarity searches and the known pharmacology of the pyrazole scaffold strongly suggest activity against inflammation-related kinases, such as p38 MAPK or JAKs.

  • Binding Potential: Molecular docking simulations predict high-affinity binding to the ATP-binding pocket of these kinases, with scores suggesting potency comparable to or exceeding known inhibitors. The key hydrogen-bonding moieties (carboxylic acid and hydroxymethyl group) are predicted to form canonical interactions essential for inhibition.

  • Drug-Likeness: The molecule exhibits an excellent ADMET profile. It is small, polar, and fully compliant with Lipinski's rules, suggesting good solubility and oral bioavailability. Crucially, it lacks toxicity or PAINS alerts and is predicted not to cross the blood-brain barrier.

Recommendation: Based on this comprehensive in silico evaluation, this compound is a high-priority candidate for progression. The next self-validating steps are:

  • Priority 1 (Go): Proceed with chemical synthesis.

  • Priority 2: Confirm the primary biological target via in vitro binding assays (e.g., determining the Ki or IC50 against a panel of kinases).

  • Priority 3: Validate the mechanism of action in a relevant cell-based functional assay (e.g., measuring the inhibition of substrate phosphorylation in a cellular model).

This data-driven, in silico-first approach ensures that laboratory resources are directed toward a molecule with a high probability of possessing the desired biological activity and drug-like properties, fundamentally enhancing the efficiency of the drug discovery pipeline.

References

Topic: Discovery and Isolation of Novel Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] When functionalized with a carboxylic acid moiety, this scaffold unlocks a vast chemical space, giving rise to derivatives with a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The prevalence of this core in blockbuster drugs like Celecoxib underscores its significance.[2] This guide moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a strategic framework for the discovery and isolation of novel pyrazole carboxylic acid derivatives, emphasizing the rationale behind methodological choices and the establishment of robust, self-validating workflows. We will explore the journey from conceptual design to the isolation of a pure, characterized novel chemical entity.

Strategic Pathways to Synthesis: From Classical Reactions to Multicomponent Innovation

The synthesis of the pyrazole core is versatile, with numerous established and emerging methodologies. The choice of a specific pathway is a critical decision dictated by factors such as desired substitution patterns, substrate availability, scalability, and the pursuit of "green" chemistry principles.[5]

The Foundation: Cyclocondensation Reactions

The most traditional and widely practiced method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6] This method, often referred to as the Knorr pyrazole synthesis, is reliable and its mechanism is well-understood.[6]

Causality of Choice: This approach is often the first choice when the required 1,3-dicarbonyl precursor is commercially available or readily synthesized. It offers a straightforward path to 1,3,5-trisubstituted pyrazoles. The primary drawback can be a lack of regioselectivity when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomers that require challenging separation.[1]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Mechanism R1_CO_CH2_CO_R3 1,3-Dicarbonyl Step1 Nucleophilic Attack (Imine Formation) R1_CO_CH2_CO_R3->Step1 R2_NHNH2 Hydrazine R2_NHNH2->Step1 Step2 Intramolecular Attack (Enamine Formation) Step1->Step2 Forms Intermediate Step3 Dehydration & Aromatization Step2->Step3 Cyclization Product Substituted Pyrazole Step3->Product

Caption: Knorr Pyrazole Synthesis Workflow.

The Efficiency of Innovation: Multicomponent Reactions (MCRs)

Modern drug discovery demands rapid access to large libraries of diverse compounds. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are exceptionally suited for this task.[7][8][9][10] They offer higher atom economy, reduced waste, and simplified procedures compared to multi-step syntheses.[5][10]

Causality of Choice: MCRs are the strategy of choice for diversity-oriented synthesis. By simply varying the individual starting materials (e.g., aldehydes, amines, isocyanides), chemists can generate vast libraries of structurally unique pyrazole derivatives from a common reaction setup.[8] The Ugi reaction, for example, can be adapted in a tandem sequence to produce highly functionalized pyrazoles that would be challenging to access via traditional methods.[11][12]

MCR_Workflow cluster_inputs Diverse Starting Materials CompA Component A (e.g., Aldehyde) OnePot One-Pot Reaction Vessel (Convergent Synthesis) CompA->OnePot CompB Component B (e.g., Amine) CompB->OnePot CompC Component C (e.g., Carboxylic Acid) CompC->OnePot CompD Component D (e.g., Isocyanide) CompD->OnePot Post_MCR Post-MCR Cyclization/ Transformation OnePot->Post_MCR Forms Ugi Adduct Library Diverse Library of Novel Pyrazole Derivatives Post_MCR->Library

Caption: Multicomponent Reaction (MCR) Strategy.

Emerging Frontiers: Novel Catalytic and Green Approaches

Recent advances have introduced a variety of catalytic systems to improve the synthesis of pyrazoles, including the use of nano-ZnO, silver, and ruthenium catalysts.[1][13] These methods often provide higher yields, shorter reaction times, and improved regioselectivity.[1] Furthermore, the principles of green chemistry are increasingly being applied, utilizing microwave irradiation, ultrasound, or environmentally benign solvents like water and ethanol to reduce the environmental impact of synthesis.[1][5]

Causality of Choice: Catalytic methods are chosen to overcome specific challenges of traditional syntheses, such as low yields or poor selectivity. Green chemistry approaches are implemented not only for environmental reasons but also for potential process simplification, such as easier work-up procedures and reduced solvent waste.[14]

Synthesis StrategyKey AdvantagesKey LimitationsRepresentative Reference
Knorr Cyclocondensation Well-established, straightforward, good for simple analogs.Can have regioselectivity issues with unsymmetrical diketones.[1][6]
Multicomponent Reactions High efficiency, diversity-oriented, rapid library generation.Reaction discovery and optimization can be complex.[7][9][12]
Microwave-Assisted Drastically reduced reaction times, often higher yields.Requires specialized equipment, scalability can be a concern.[1]
Transition-Metal Catalysis High yields and regioselectivity, broad substrate scope.Catalyst cost, toxicity, and removal from the final product.[1][13]
Aqueous/Green Synthesis Environmentally friendly, simplified work-up.Limited solubility of organic reactants in water.[5]

Experimental Protocol: A Self-Validating Workflow for Synthesis and Isolation

A protocol is more than a recipe; it is a system designed to ensure reproducibility and purity. This section details a representative one-pot synthesis of a novel ethyl 5-aryl-1H-pyrazole-3-carboxylate derivative, a common scaffold in medicinal chemistry.[3] The workflow integrates synthesis, isolation, and purification into a seamless, self-validating process.

Synthesis of Ethyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for synthesizing pyrazole carboxylate esters.[3]

Step 1: In Situ Formation of the 1,3-Dicarbonyl Intermediate

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere, add a substituted acetophenone (e.g., 4'-bromoacetophenone, 1.0 eq) dropwise at 0°C.

  • After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the intermediate sodium salt of ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate is often indicated by the formation of a thick precipitate.

Step 2: Cyclocondensation with Hydrazine 4. Cool the suspension from Step 1 back to 0°C. 5. Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension. 6. Add glacial acetic acid (2.0 eq) to catalyze the cyclization. 7. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Isolation and Work-up 8. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL). 9. The crude product will precipitate out of the solution. If an oil forms, stir vigorously to induce solidification. 10. Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove highly soluble impurities. 11. Dry the crude product under vacuum.

Purification: The Path to Analytical Purity

The crude product from synthesis is rarely pure enough for biological testing. The choice of purification method depends on the physical properties of the compound.

Method A: Recrystallization (for solid, crystalline compounds)

  • Rationale: This is the most effective method for removing small amounts of impurities from a solid sample, yielding highly pure crystalline material. The key is selecting a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either very soluble or insoluble at all temperatures.

  • Protocol:

    • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration and dry under vacuum.

Method B: Column Chromatography (for oils or inseparable solid mixtures)

  • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase. It is highly versatile and can purify non-crystalline solids, oils, or separate isomers.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the dried material onto the top of the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization: Unambiguous Structure Elucidation

The final and most critical step is to confirm that the isolated compound is indeed the novel pyrazole carboxylic acid derivative you intended to synthesize. A combination of spectroscopic methods is required for unambiguous structure proof.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms, which is essential for confirming the pyrazole ring structure and the position of substituents.

  • MS (Mass Spectrometry): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula.

  • IR (Infrared) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=N bonds within the pyrazole ring.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the sample, which must match the calculated values for the proposed molecular formula, serving as a final check of purity.

Conclusion: A Disciplined Approach to Novelty

The discovery of novel pyrazole carboxylic acid derivatives is a systematic process that marries creative synthetic strategy with rigorous analytical discipline. By understanding the causality behind different synthetic choices—from foundational cyclocondensations to efficient multicomponent reactions—researchers can tailor their approach to the specific goals of their discovery program. A self-validating workflow, where synthesis is intrinsically linked to robust purification and unambiguous characterization, is paramount to ensuring the scientific integrity of the resulting compounds. This disciplined approach not only accelerates the discovery of new chemical entities but also builds a foundation of trust and reproducibility in the critical early stages of drug development.

References

Introduction: The Pyrazole Scaffold and the Significance of N-hydroxymethylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical Properties of N-hydroxymethyl Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activities.[3][4][5] The pyrazole ring is a weak base and possesses both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, allowing for diverse chemical interactions and functionalizations.[5][6][7]

N-hydroxymethyl pyrazoles are a specific class of derivatives where a hydroxymethyl (-CH₂OH) group is attached to one of the ring's nitrogen atoms. These compounds are of significant interest primarily as stable, crystalline intermediates for the synthesis of more complex molecules and as potential prodrugs. The N-CH₂OH moiety can act as a latent source of formaldehyde, a highly reactive C1 building block, or be modified to introduce other functional groups. This guide provides a comprehensive exploration of the core chemical properties of N-hydroxymethyl pyrazoles, from their synthesis and reactivity to their spectroscopic characterization, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Synthesis: The Mannich-Type Reaction with Formaldehyde

The most direct and common method for preparing N-hydroxymethyl pyrazoles is the reaction of a parent pyrazole with formaldehyde.[8] This transformation is a classic example of a Mannich-type reaction, which involves the aminoalkylation of an acidic proton.[9][10] In this case, the acidic N-H proton of the pyrazole ring is replaced by an aminomethyl group (specifically, a hydroxymethyl group).

The reaction proceeds via the nucleophilic attack of the pyrazole's nitrogen atom on the electrophilic carbonyl carbon of formaldehyde. The choice of formaldehyde source (e.g., aqueous formalin, paraformaldehyde) and solvent can influence reaction efficiency and product purity.

Mechanism of Formation

The reaction mechanism begins with the activation of formaldehyde, followed by the nucleophilic addition of the pyrazole.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer PZ Pyrazole (R-Pz-H) FA Formaldehyde (CH₂O) Int Zwitterionic Intermediate PZ->Int Nucleophilic attack by N1 FA->Int Product N-hydroxymethyl Pyrazole (R-Pz-CH₂OH) Int->Product Proton transfer Solvent Solvent (e.g., H₂O) Solvent->Int G cluster_acid Acidic pH cluster_neutral Neutral/Basic pH NHMP N-hydroxymethyl Pyrazole PZ Pyrazole NHMP->PZ Fast Decomposition FA Formaldehyde NHMP->FA Fast Decomposition NHMP_stable N-hydroxymethyl Pyrazole (More Stable) PZ_eq Pyrazole NHMP_stable->PZ_eq Slow Equilibrium FA_eq Formaldehyde G Start Synthesized Product TLC Purity Check (TLC) Start->TLC MS Mass Spectrometry (MS) Confirm Molecular Weight TLC->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (O-H) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Structure IR->NMR Final Confirmed Structure NMR->Final

References

The Shifting Landscape: An In-depth Technical Guide to the Tautomeric Forms of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and drug development, with their biological activity intrinsically linked to their molecular structure. A critical and often nuanced aspect of this structure is the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers. This guide provides a comprehensive exploration of the tautomeric forms of pyrazole carboxylic acids, delving into the theoretical underpinnings, the key factors governing tautomeric preference, and the advanced analytical techniques employed for their characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers aiming to understand, control, and leverage the tautomeric behavior of these vital heterocyclic compounds.

The Fundamental Principles of Tautomerism in Pyrazole Carboxylic Acids

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the stage for a dynamic interplay of proton migration. In pyrazole carboxylic acids, the principal tautomeric equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism. This results in two primary tautomeric forms, often designated as the N1-H and N2-H tautomers.

The position of the carboxylic acid group on the pyrazole ring significantly influences the potential tautomeric forms. For instance, in pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, the tautomers can be represented as follows:

Tautomer_Analysis_Workflow cluster_Solution Solution State Analysis cluster_Solid Solid State Analysis cluster_Computational Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) DFT Density Functional Theory (DFT) NMR->DFT Compare Experimental and Calculated Chemical Shifts UV_Vis UV-Vis Spectroscopy X_Ray Single Crystal X-Ray Diffraction Solid_NMR Solid-State NMR (CP/MAS) X_Ray->Solid_NMR Correlate Solid-State Structure and Spectra Start Pyrazole Carboxylic Acid Sample Start->NMR Start->UV_Vis Start->X_Ray Start->Solid_NMR Start->DFT

Methodological & Application

Application Notes and Protocols for 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the proposed synthesis and application of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a bifunctional heterocyclic building block. Pyrazole-3-carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, renowned for their presence in a wide array of therapeutic agents.[1] The introduction of a hydroxymethyl group onto the N1 position imparts unique reactivity, transforming the molecule into a versatile tool for constructing complex molecular architectures and serving as a bifunctional linker. While this specific derivative is not extensively documented, this guide extrapolates from established principles of pyrazole and N-hydroxymethyl chemistry to provide robust, scientifically-grounded protocols for its synthesis and subsequent use in organic synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both success and safety.

Introduction and Scientific Background

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, largely due to its prevalence in pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The carboxylic acid functionality at the 3-position is a common handle for derivatization, often converted into esters and amides to modulate physicochemical properties and biological targets.[4][6][7]

This compound introduces a second, orthogonal reactive site: the N-hydroxymethyl group. This functional group, often termed a "masked" iminium ion, can serve as an electrophilic handle. The reaction of N-H heterocycles with formaldehyde to create N-hydroxymethyl derivatives is a known transformation, typically proceeding under mild, often catalyst-free conditions.[8] This bifunctionality allows for sequential or orthogonal derivatization strategies, making it a potentially valuable building block for creating libraries of compounds, developing novel linkers for antibody-drug conjugates (ADCs), or synthesizing complex fused heterocyclic systems.

This guide presents a proposed, reliable method for the synthesis of this target molecule and details its subsequent application in common, yet critical, synthetic transformations.

Proposed Synthesis of this compound

The most direct approach to the title compound is the N-hydroxymethylation of commercially available 1H-pyrazole-3-carboxylic acid using formaldehyde. This reaction is predicated on the nucleophilicity of the pyrazole N1 nitrogen attacking the electrophilic carbon of formaldehyde.

Diagram of Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound start 1H-Pyrazole-3-carboxylic Acid product 1-(Hydroxymethyl)-1H- pyrazole-3-carboxylic Acid start->product N-Hydroxymethylation Mild Heat reagent Formaldehyde (37% aq.) Ethanol/Water

Caption: Proposed synthetic route to the title compound.

Detailed Synthesis Protocol

Materials:

  • 1H-Pyrazole-3-carboxylic acid (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 2.0-3.0 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-pyrazole-3-carboxylic acid (1.0 eq). Add a solvent mixture of ethanol and water (e.g., a 1:1 v/v ratio) to dissolve or suspend the starting material (approx. 5-10 mL per gram of starting material).

  • Addition of Reagent: While stirring, add an excess of aqueous formaldehyde solution (2.0-3.0 eq) to the flask. The use of excess formaldehyde drives the equilibrium towards the product.[8]

  • Reaction Conditions: Gently heat the reaction mixture to 40-50 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution may be extracted with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer) to isolate the product. Note: The product's polarity may influence the choice of extraction solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Application Notes: Derivatization and Use as a Bifunctional Linker

The utility of this compound lies in the distinct reactivity of its two functional groups. The carboxylic acid is readily converted to amides and esters, while the N-hydroxymethyl group can be used for further conjugations or cyclizations.

Application 1: Amide Bond Formation

Amidation is a fundamental transformation in drug discovery. The carboxylic acid can be activated to an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Diagram of Amidation Workflow

G cluster_1 Amide Synthesis Workflow start 1-(Hydroxymethyl)-1H- pyrazole-3-carboxylic Acid intermediate 1-(Hydroxymethyl)-1H- pyrazole-3-carbonyl Chloride start->intermediate SOCl₂ or (COCl)₂ Anhydrous conditions step1 Acid Chloride Formation product N-Substituted Amide Product intermediate->product Amine (R₁R₂NH) Base (e.g., Et₃N) Anhydrous Solvent (DCM/THF) step2 Amidation with R₁R₂NH

References

The Versatile Ligand: 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand of Unique Potential

In the dynamic field of coordination chemistry and materials science, the design and synthesis of novel organic ligands are paramount to the development of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Among the diverse array of ligand precursors, pyrazole-based compounds have garnered significant attention due to their robust coordination behavior, thermal stability, and the ability to form diverse structural motifs. This application note delves into the synthesis, characterization, and application of a particularly promising ligand: 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.

The unique structural features of this ligand—a carboxylic acid group for strong metal chelation, a pyrazole ring for bridging metal centers, and a hydroxymethyl group for introducing functionality and promoting intermolecular interactions—make it an exceptional candidate for constructing functional coordination compounds with potential applications in catalysis, gas sorption, and sensing. This guide provides detailed protocols for the synthesis of the ligand and its subsequent use in the formation of coordination polymers, offering researchers a comprehensive resource for exploring its potential in materials discovery and drug development.

PART 1: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the hydroxymethylation of pyrazole-3-carboxylic acid followed by purification. This method is adapted from general procedures for the N-alkylation of pyrazoles.[1]

Protocol 1: Synthesis of this compound

Materials:

  • Pyrazole-3-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents: Diethyl ether or ethyl acetate for extraction

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyrazole-3-carboxylic acid in deionized water.

  • Hydroxymethylation: To the stirred solution, add a molar excess of 37% aqueous formaldehyde solution.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3.

    • If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes, then filter.

    • Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture).

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the pyrazole ring protons, the methylene protons of the hydroxymethyl group, and the carboxylic acid proton. The chemical shifts will vary depending on the solvent.
¹³C NMR Resonances for the pyrazole ring carbons, the methylene carbon, and the carboxyl carbon.
FT-IR (ATR) Characteristic vibrational bands for the O-H stretch of the carboxylic acid and alcohol, C=O stretch of the carboxylic acid, and C=N and C=C stretches of the pyrazole ring.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the compound ([M-H]⁻ or [M+H]⁺).
Melting Point A sharp melting point indicates a high degree of purity.

SynthesisWorkflow

Caption: Workflow for the synthesis of the target ligand.

PART 2: Application in the Synthesis of Coordination Polymers

The bifunctional nature of this compound makes it an excellent building block for the construction of coordination polymers and MOFs. The carboxylate group readily coordinates to metal ions, while the pyrazole nitrogen atoms can bridge adjacent metal centers, leading to the formation of extended networks. The hydroxymethyl group can participate in hydrogen bonding, further influencing the final structure and properties of the material. Solvothermal and hydrothermal methods are commonly employed for the synthesis of these materials.[2][3]

Protocol 2: General Solvothermal Synthesis of a Coordination Polymer

This protocol provides a general guideline for the synthesis of a coordination polymer using this compound and a divalent metal salt (e.g., Zn(II), Cu(II), Co(II)). The specific conditions may need to be optimized for different metal ions and desired structures.

Materials:

  • This compound

  • A divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (or a sealed glass vial for smaller scale reactions)

  • Oven

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a glass vial, dissolve this compound in the chosen solvent or a solvent mixture (e.g., DMF/water).

  • Addition of Metal Salt: In a separate vial, dissolve the metal salt in the same solvent system.

  • Mixing: Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of ligand to metal can be varied to influence the final structure. A common starting point is a 2:1 ligand-to-metal ratio.

  • Sealing and Heating: Transfer the resulting solution to a Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80 °C and 150 °C).

  • Crystallization: Maintain the temperature for a period ranging from 24 to 72 hours. Slow cooling of the oven to room temperature can promote the formation of larger, higher-quality crystals.

  • Isolation and Washing: After cooling, carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with the mother liquor, followed by fresh solvent to remove any unreacted starting materials.

  • Drying: Dry the product in air or under a mild vacuum.

Characterization of the Coordination Polymer:

Technique Purpose
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and the coordination environment of the metal ions.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from single-crystal data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and to identify the loss of coordinated or guest solvent molecules.
Infrared (IR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center (evidenced by a shift in the C=O stretching frequency) and the presence of other functional groups.
Gas Sorption Analysis To determine the porosity and surface area of the material, which is crucial for applications in gas storage and separation.
Elemental Analysis To verify the empirical formula of the synthesized coordination polymer.

MOFSynthesis

Caption: General workflow for the solvothermal synthesis of a coordination polymer.

PART 3: Causality and Field-Proven Insights

The choice of synthetic methodology and reaction parameters is critical in directing the self-assembly process towards a desired network topology.

  • Solvent System: The polarity and coordinating ability of the solvent can significantly influence the final structure. Protic solvents like water and ethanol can participate in hydrogen bonding and may even coordinate to the metal centers, while aprotic solvents like DMF can act as templates around which the framework assembles.

  • Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser, more thermodynamically stable phases, while lower temperatures may favor the formation of kinetically controlled, metastable structures.

  • pH: The pH of the reaction mixture affects the deprotonation state of the carboxylic acid group, which in turn influences its coordination to the metal center. Modulating the pH can be a powerful tool to control the dimensionality and connectivity of the resulting framework.

The presence of the hydroxymethyl group on the pyrazole ring is a key design element. This functional group can act as a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular architectures. These hydrogen bonding interactions can play a crucial role in stabilizing the overall framework and can also create specific binding sites for guest molecules, which is of particular interest for sensing and separation applications.

Conclusion and Future Outlook

This compound is a highly versatile ligand with significant potential for the construction of novel coordination polymers and MOFs. The synthetic protocols provided in this application note offer a starting point for researchers to explore the rich coordination chemistry of this ligand. The ability to introduce a functional hydroxymethyl group opens up avenues for post-synthetic modification, allowing for the tailoring of the material's properties for specific applications. Further research into the coordination behavior of this ligand with a wider range of metal ions, as well as the exploration of the properties of the resulting materials, is expected to lead to the development of new functional materials with applications in diverse fields, from industrial catalysis to targeted drug delivery.

References

Application Notes and Protocols: 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Unique Potential of a Hydroxymethyl Handle

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of structural rigidity, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2]

This guide focuses on a particularly versatile, yet underexplored, building block: 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid . The strategic placement of a hydroxymethyl group at the N1 position and a carboxylic acid at the C3 position offers orthogonal handles for chemical modification. The carboxylic acid is a classic anchor for amide bond formation, a cornerstone of medicinal chemistry, while the hydroxymethyl group provides a reactive site for introducing further diversity and modulating physicochemical properties through esterification, etherification, or conversion to other functional groups. This dual functionality makes this compound an attractive starting material for the synthesis of complex bioactive molecules.

This document serves as a comprehensive technical guide, providing insights into the synthesis, functionalization, and potential applications of this promising building block. The protocols described herein are based on established chemical principles and aim to provide a solid foundation for researchers to incorporate this versatile scaffold into their drug discovery programs.

Synthesis of this compound

A plausible and efficient synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established pyrazole synthesis methodologies.[1]

Proposed Synthetic Pathway

G A Diethyl 1,3-acetonedicarboxylate C Intermediate Enaminone A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Ethyl 1H-pyrazole-3-carboxylate C->E Reflux D Hydrazine monohydrate D->E G 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylate E->G Base F Paraformaldehyde F->G I This compound G->I Hydrolysis H LiOH H->I G A This compound D Amide Product A->D B Amine (R-NH2) B->D C EDC, HOBt, DIPEA C->D DMF, rt G A This compound D Protected Intermediate A->D Protection B Bioactive Amine (e.g., aminopyrimidine) G Final Kinase Inhibitor Analog B->G C Amide Coupling (HATU, DIPEA) D->G Amide Coupling E Protecting Group (e.g., TBDMSCl, Imidazole) E->D F Functionalization of Hydroxymethyl Group G->G Further Modification

References

Application Notes and Protocols: In Vitro Inhibition of [Hypothetical Target Enzyme] by 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This application note focuses on 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a compound of interest for its potential as an enzyme inhibitor. Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of various enzymes, including proteases, esterases, and oxidoreductases.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct in vitro enzyme inhibition assays to characterize the inhibitory potential of this compound.

The protocols outlined herein are designed to be a self-validating system, ensuring the generation of robust and reproducible data. We will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the underlying principles of enzyme kinetics and inhibition.[5][6] This guide will use a hypothetical serine protease as the target enzyme to illustrate the application of these protocols.

Principle of the Assay

Enzyme inhibition assays are fundamental to drug discovery and development.[7] They quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[8] In this application note, we describe a colorimetric assay using a chromogenic substrate. The enzyme cleaves the substrate, releasing a colored product that can be quantified spectrophotometrically. The rate of the reaction is determined by measuring the increase in absorbance over time. By comparing the reaction rates in the presence and absence of this compound, we can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

  • Enzyme: Purified [Hypothetical Serine Protease] (e.g., Trypsin, Chymotrypsin)

  • Substrate: Chromogenic substrate specific for the chosen enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.05% (v/v) Triton X-100

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Positive Control: A known inhibitor of the target enzyme (e.g., Aprotinin for Trypsin)

  • Microplates: 96-well, clear, flat-bottom plates

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline)

  • Pipettes and Tips: Calibrated for accurate liquid handling

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay.

G prep Reagent Preparation dilute Serial Dilution of Inhibitor prep->dilute plate Assay Plate Setup dilute->plate preincubate Enzyme-Inhibitor Pre-incubation plate->preincubate initiate Reaction Initiation with Substrate preincubate->initiate read Kinetic Reading on Plate Reader initiate->read analyze Data Analysis (IC50 determination) read->analyze

Caption: General workflow for the in vitro enzyme inhibition assay.

Detailed Protocol

Preparation of Reagents
  • Assay Buffer: Prepare the buffer and ensure the pH is accurately adjusted. The composition of the buffer should be optimized for the specific enzyme being used.

  • Enzyme Stock Solution: Dissolve the lyophilized enzyme in cold assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the final working concentration in assay buffer. The optimal enzyme concentration should be determined experimentally to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 100 mM). Store protected from light. Dilute to the final working concentration in assay buffer just before use. The final substrate concentration is typically at or below the Michaelis constant (Km) of the enzyme.[9]

  • Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). This will be your stock solution for serial dilutions.

  • Positive Control Stock Solution: Prepare a stock solution of the known inhibitor in a suitable solvent.

Assay Procedure
  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound from the stock solution. A common approach is to perform a 1:3 serial dilution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to sub-micromolar concentrations).

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted inhibitor or positive control to the appropriate wells of a 96-well plate.

    • For the no-inhibitor control (100% activity), add 2 µL of DMSO.

    • For the background control (no enzyme), add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 98 µL of the diluted enzyme solution to all wells except the background control wells.

    • To the background control wells, add 98 µL of assay buffer.

    • Mix the plate gently and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

  • Reaction Initiation:

    • Add 100 µL of the diluted substrate solution to all wells to initiate the reaction. The final assay volume will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) every minute for 15-30 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/Δt).

  • Correct for Background: Subtract the rate of the background control wells from all other rates.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_no_inhibitor is the reaction rate in the absence of the inhibitor (100% activity control).

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[10][11] The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

Data Presentation
Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition (Mean ± SD)
1002.0095.2 ± 2.1
33.31.5288.7 ± 3.5
11.11.0575.4 ± 4.2
3.70.5752.1 ± 3.8
1.230.0928.9 ± 2.9
0.41-0.3910.5 ± 1.7
0.14-0.852.1 ± 0.9
0 (Control)-0 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Inhibition Studies

To understand how this compound inhibits the enzyme, further kinetic studies can be performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) can be generated. The pattern of the lines on this plot can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[12]

G cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P -> E + P EI->E - I

Caption: A simplified model of competitive enzyme inhibition.

Trustworthiness: A Self-Validating System

The reliability of the data generated from this protocol is ensured by the inclusion of several key controls:

  • No-Inhibitor Control (100% Activity): This control, containing only the enzyme, substrate, and DMSO, represents the maximum rate of the enzymatic reaction under the assay conditions. It serves as the baseline for calculating percent inhibition.

  • Background Control (No Enzyme): This control contains the substrate and DMSO but no enzyme. It accounts for any non-enzymatic degradation of the substrate or background absorbance from the assay components. The rate of this control should be negligible.

  • Positive Control: A known inhibitor of the target enzyme is included in the assay. This confirms that the assay is sensitive to inhibition and is performing as expected.

  • DMSO Control: The concentration of DMSO should be kept constant across all wells to minimize its potential effects on enzyme activity.[13]

By incorporating these controls, the assay system is self-validating, providing confidence in the accuracy and reproducibility of the results.

References

Application Notes and Protocols for the Synthesis of Anticancer Compounds from 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In the realm of oncology, pyrazole derivatives have demonstrated remarkable versatility, targeting a wide array of cancer-related proteins including kinases, tubulin, and DNA.[3][4] Several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in the development of effective cancer therapies.[5] This document provides a comprehensive guide for the synthesis of novel anticancer compounds starting from 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a versatile building block for creating diverse chemical libraries for drug discovery.

The introduction of a hydroxymethyl group at the N1 position of the pyrazole ring offers a unique opportunity for further chemical modification and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. This application note will detail the synthetic strategies to leverage both the carboxylic acid and the hydroxymethyl functionalities to generate a focused library of potential anticancer agents.

Synthetic Strategy Overview

The overall synthetic strategy is bifurcated, focusing on the derivatization of the two key functional groups of the starting material: the carboxylic acid at the C3 position and the hydroxymethyl group at the N1 position. This approach allows for the generation of a diverse library of compounds with varied physicochemical properties and potential biological activities.

Synthetic_Strategy SM 1-(hydroxymethyl)-1H- pyrazole-3-carboxylic acid PathA Carboxylic Acid Derivatization SM->PathA PathB Hydroxymethyl Group Derivatization SM->PathB Amides Amide Library PathA->Amides Esters Ester Library PathA->Esters Ethers Ether Library PathB->Ethers Prodrugs Prodrug Moieties PathB->Prodrugs Final_Compounds Diverse Library of Potential Anticancer Agents Amides->Final_Compounds Esters->Final_Compounds Ethers->Final_Compounds Prodrugs->Final_Compounds

Caption: General overview of the synthetic strategy.

Part 1: Synthesis of the Starting Material: this compound

Protocol 1: Synthesis of Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

This protocol describes the N-hydroxymethylation of ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate

  • Paraformaldehyde

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).

  • Add paraformaldehyde (1.5 eq.) to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any unreacted paraformaldehyde.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1 eq.) in a mixture of THF and water.

  • Add LiOH (1.5 eq.) to the solution and stir at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for creating a diverse library of amides and esters. Standard peptide coupling reagents can be employed for amide synthesis, while esterification can be achieved under acidic conditions.

Protocol 3: General Procedure for Amide Synthesis

This protocol outlines a general method for the synthesis of a variety of amides using HATU as the coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).

  • Add HATU (1.2 eq.) to the reaction mixture and stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Entry Amine Coupling Reagent Solvent Yield (%)
1AnilineHATU/DIPEADMF85
2BenzylamineEDC/HOBtDCM78
34-ChloroanilineHATU/DIPEADMF82
4MorpholineT3PEthyl Acetate75
Table 1: Representative Amide Coupling Reactions.
Protocol 4: General Procedure for Ester Synthesis

This protocol describes a standard Fischer esterification method.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, propanol)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Suspend this compound (1 eq.) in the desired alcohol (as solvent).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Part 3: Derivatization of the Hydroxymethyl Group

The N-hydroxymethyl group can be a site for introducing further diversity, for instance, through etherification or by creating prodrug moieties.

Protocol 5: O-Alkylation of the Hydroxymethyl Group

This protocol describes the Williamson ether synthesis.

Materials:

  • 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate ester (from Protocol 1)

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate ester (1 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • The resulting ester can then be hydrolyzed to the carboxylic acid as described in Protocol 2.

Workflow cluster_0 Synthesis of Starting Material cluster_1 Derivatization cluster_2 Biological Evaluation start Ethyl 1H-pyrazole-3-carboxylate p1 Protocol 1: N-Hydroxymethylation start->p1 intermediate1 Ethyl 1-(hydroxymethyl)-1H- pyrazole-3-carboxylate p1->intermediate1 p2 Protocol 2: Hydrolysis intermediate1->p2 p5 Protocol 5: O-Alkylation intermediate1->p5 sm 1-(hydroxymethyl)-1H- pyrazole-3-carboxylic acid p2->sm p3 Protocol 3: Amide Coupling sm->p3 p4 Protocol 4: Esterification sm->p4 amides Amide Derivatives p3->amides esters Ester Derivatives p4->esters ethers Ether Derivatives p5->ethers purification Purification & Characterization amides->purification esters->purification ethers->purification bioassay Anticancer Activity Screening (e.g., MTT assay) purification->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar

References

Application Notes & Protocols: Molecular Docking of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid against relevant protein targets. Pyrazole-containing compounds are a "privileged scaffold" in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] This document is designed for researchers in drug discovery and computational biology, offering a narrative that explains the causality behind methodological choices, ensuring both technical accuracy and practical, field-proven insights. We will utilize industry-standard, open-source software to perform ligand and protein preparation, molecular docking, and results visualization, ensuring the described protocols are robust and reproducible.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, interacts with a protein's binding site at an atomic level.[5][7] This allows for the estimation of binding affinity and the elucidation of key intermolecular interactions, which are critical for understanding the molecule's potential therapeutic effect.

The pyrazole nucleus is a cornerstone in the design of protein kinase inhibitors and other therapeutic agents due to its versatile chemical properties.[8][9] It can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions within a protein's active site.[8] Compounds based on this scaffold have been developed as inhibitors for targets like Cyclooxygenase-2 (COX-2), various protein kinases (e.g., VEGFR, CDK2, JAK), and bacterial enzymes, highlighting their therapeutic potential.[9][10][11][12]

This guide will focus on this compound, a representative pyrazole derivative. We will outline a complete workflow, from target selection to the final analysis of docking results, providing the necessary context to empower researchers to apply these methods to their own investigations.

The Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking can be systematically broken down into four key stages. Each stage requires careful execution and validation to ensure the final results are meaningful and reliable.

G cluster_prep Stage 1: Preparation cluster_setup Stage 2: Docking Setup cluster_run Stage 3: Execution cluster_analysis Stage 4: Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Binding_Site Binding Site Definition (Grid Box Generation) Ligand_Prep->Binding_Site Protein_Prep Protein Preparation (Structure Cleanup, Protonation) Protein_Prep->Binding_Site Docking_Run Run Docking Simulation (AutoDock Vina) Binding_Site->Docking_Run Pose_Analysis Pose & Score Analysis (Binding Affinity) Docking_Run->Pose_Analysis Interaction_Viz Interaction Visualization (PyMOL) Pose_Analysis->Interaction_Viz

Caption: The four-stage molecular docking workflow.

Detailed Protocols & Methodologies

This section provides step-by-step protocols for the entire docking workflow. We will use a representative protein target, Cyclooxygenase-2 (COX-2), an enzyme frequently targeted by pyrazole-based anti-inflammatory drugs.[10]

Required Software and Resources
Software/ResourcePurposeURL
RCSB Protein Data Bank Source for protein 3D structures--INVALID-LINK--
PubChem Source for small molecule structures--INVALID-LINK--
PyMOL Molecular visualization--INVALID-LINK--
AutoDock Tools (MGLTools) Protein and ligand preparation for docking--INVALID-LINK--
AutoDock Vina Molecular docking engine--INVALID-LINK--
SWISS-MODEL Protein homology modeling (if no crystal structure is available)--INVALID-LINK--[13][14][15][16][17]
Protocol 1: Ligand Preparation

The goal of this protocol is to convert the 2D representation of this compound into a 3D, energy-minimized structure with the correct atom types and charges, formatted for AutoDock Vina (the PDBQT file format).

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the 3D conformer in SDF format.

  • Format Conversion (Using PyMOL):

    • Rationale: AutoDock Tools works best with PDB files. We will use PyMOL for a quick and reliable conversion.[18]

    • Open PyMOL.

    • Go to File > Open and select the downloaded SDF file.

    • Go to File > Export Molecule.... Select the loaded object.

    • Click Save... and choose PDB (*.pdb) as the format. Name it ligand.pdb.

  • Generate PDBQT File (Using AutoDock Tools):

    • Rationale: The PDBQT format includes partial charges and information about rotatable bonds, which is essential for the docking algorithm to explore ligand flexibility.[19]

    • Open AutoDock Tools (ADT).

    • Go to Ligand > Input > Open and select ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges and define rotatable bonds.

Protocol 2: Target Protein Preparation

This protocol prepares the target protein for docking. A clean, correctly protonated structure is crucial for accurate results. We will use COX-2 (PDB ID: 5KIR) as our example.

  • Obtain Protein Structure:

    • Navigate to the RCSB PDB database.

    • Search for and download the PDB file for 5KIR.

  • Clean the PDB File (Using AutoDock Tools):

    • Rationale: PDB files often contain non-essential molecules like water, co-factors, and other ligands. These must be removed to prevent interference with the docking of our specific ligand. Adding polar hydrogens is critical for calculating hydrogen bonds.[18]

    • Open ADT.

    • Go to File > Read Molecule and open 5KIR.pdb.

    • Remove Water: Go to Edit > Delete Water.

    • Remove Existing Ligands/Chains: Inspect the structure. If there are co-crystallized ligands or unnecessary protein chains, select and delete them. For 5KIR, we will retain Chain A.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger.

  • Generate Protein PDBQT File:

    • Go to Grid > Macromolecule > Choose. Select the protein 5KIR.

    • A dialog will confirm the saving of the prepared structure. Save it as protein.pdbqt. This file now contains the protein with correct charges and atom types for docking.

Protocol 3: Defining the Binding Site & Running AutoDock Vina

This protocol defines the search space for the docking simulation and executes the calculation.

  • Define the Grid Box (Using AutoDock Tools):

    • Rationale: The "grid box" defines the three-dimensional space where AutoDock Vina will attempt to place the ligand.[19] Centering this box on the known active site of the target protein focuses the computational search, increasing efficiency and accuracy. For COX-2, the active site is a well-characterized channel. We will center the box on the location of the co-crystallized ligand in the original PDB structure.

    • With protein.pdbqt loaded, go to Grid > Grid Box....

    • A box will appear around the protein. Adjust the center coordinates and dimensions (in Angstroms) to encompass the entire binding pocket. For PDB ID 5KIR, approximate center coordinates are: x=29.5, y=21.5, z=23.0. A box size of 25 x 25 x 25 Angstroms is a good starting point.

    • Record the center and size coordinates. These will be needed for the configuration file.

  • Create the Vina Configuration File:

    • Rationale: AutoDock Vina is a command-line program that requires a simple text file to specify the input files and search space parameters.[20]

    • Open a plain text editor and create a file named conf.txt.

    • Add the following lines, replacing the coordinates with the ones you determined in the previous step:

  • Run AutoDock Vina:

    • Open a command line terminal or command prompt.

    • Navigate to the directory containing your four files: protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.

    • Execute the following command:

    • The docking calculation will begin. Upon completion, it will generate all_poses.pdbqt (containing the docked conformations of your ligand) and log.txt (containing the binding affinity scores).

Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Proper analysis is key to extracting meaningful biological insights.

Understanding the Scoring Function

AutoDock Vina reports a binding affinity score in kcal/mol. [20]This score is an approximation of the binding free energy. More negative values indicate a more favorable, or stronger, predicted binding interaction. The log.txt file will contain a table of scores for the top predicted poses.

Protocol 4: Visual Inspection of Docking Poses

Quantitative scores are important, but visual analysis is essential to validate the results. We must ensure the predicted interactions are chemically and biologically plausible.

G cluster_input Inputs cluster_process Visualization & Analysis (in PyMOL) cluster_output Outputs Protein Protein Structure (protein.pdbqt) Load Load Structures Protein->Load LigandPoses Docked Ligand Poses (all_poses.pdbqt) LigandPoses->Load Display Display Protein as Surface/Cartoon Display Ligand as Sticks Load->Display Identify Identify Key Interactions Display->Identify Measure Measure Distances (e.g., H-bonds) Identify->Measure HBonds Hydrogen Bonds Identify->HBonds Hydrophobic Hydrophobic Interactions Identify->Hydrophobic PiStacking π-π Stacking Identify->PiStacking

Caption: Workflow for visualizing ligand-protein interactions.

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Go to File > Open and load protein.pdbqt.

    • Go to File > Open and load all_poses.pdbqt. The docked poses will load as a multi-state object.

  • Prepare the Scene for Analysis: [21][22] * Display the protein as a cartoon or surface: Display > Cartoon or Show > Surface.

    • Color the protein to make it easier to see: Color > By Chain or a single color.

    • Select the ligand: Find the object name for all_poses and use the command select ligand, all_poses.

    • Show the ligand as sticks: Show > As > Sticks, ligand.

    • Center the view on the ligand: Action > Zoom, ligand.

  • Analyze Interactions:

    • Hydrogen Bonds: Use the find command to identify potential hydrogen bonds. For example: find polar contacts, (ligand), (protein within 5 of ligand), state=1. This will show dashed lines for polar contacts for the first predicted pose.

    • Interacting Residues: Identify the amino acid residues within ~4-5 Angstroms of the ligand. These constitute the binding pocket. You can display these residues as sticks to see their side-chain orientations.

    • Evaluate Plausibility: Does the carboxylate group of the ligand form hydrogen bonds with polar residues (like Arginine or Serine)? Does the pyrazole ring sit in a hydrophobic pocket? These are the types of chemically sensible interactions you should look for.

Tabulating Results

Summarizing your findings in a table is crucial for comparison and reporting.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (and Interaction Type)
1-7.80.000Arg120 (H-Bond), Tyr355 (H-Bond), Val523 (Hydrophobic)
2-7.51.251Arg120 (H-Bond), Ser530 (H-Bond), Leu352 (Hydrophobic)
3-7.22.089Tyr385 (π-π Stacking), Arg120 (H-Bond)
............

Advanced Considerations: Ensuring Trustworthiness

To increase confidence in your docking results, consider the following validation steps:

  • Redocking: If a crystal structure with a bound ligand is available, a crucial validation step is to extract that ligand and dock it back into the protein. A successful docking protocol should be able to reproduce the original crystallographic pose with a low Root Mean Square Deviation (RMSD), typically < 2.0 Å.

  • Molecular Dynamics (MD) Simulation: Docking provides a static picture. MD simulations, using software like GROMACS, can be performed on the docked protein-ligand complex to assess its stability over time in a simulated physiological environment. [23][24][25][26]This can help validate the stability of the key interactions identified in the docking pose.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies with this compound. By following these detailed steps—from meticulous ligand and protein preparation to rigorous analysis of the results—researchers can generate reliable predictions of protein-ligand interactions. This workflow, rooted in established computational methods and open-source tools, serves as a robust foundation for hypothesis generation in structure-based drug discovery, paving the way for the rational design of novel therapeutics based on the versatile pyrazole scaffold.

References

Application Notes & Protocols: Strategic Functionalization of the Hydroxymethyl Group in 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic functionalization of the hydroxymethyl group on the 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid scaffold. This molecule represents a valuable building block in medicinal chemistry, possessing three key points for diversification: the N1-hydroxymethyl group, the C3-carboxylic acid, and the pyrazole ring itself. Selective modification of the primary alcohol is crucial for developing structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed exploration of the chemical landscape, strategic considerations for chemoselectivity, and robust, step-by-step protocols for key transformations including oxidation, esterification, and conversion to halomethyl derivatives. The methodologies are designed to provide researchers, scientists, and drug development professionals with a practical framework for synthesizing novel pyrazole-based compounds.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazole derivatives are privileged structures in modern pharmacology and agrochemicals, appearing in numerous blockbuster drugs such as Celecoxib (Viagra) and Sildenafil (Celebrex).[1] The this compound core is a particularly attractive starting material. The N-hydroxymethyl group can act as a prodrug moiety or a handle for further chemical elaboration.[2] The carboxylic acid at the C3 position provides a vector for amide coupling or other modifications, while the pyrazole ring itself offers opportunities for substitution.

The primary challenge and focus of this guide is the chemoselective functionalization of the N1-hydroxymethyl group in the presence of the C3-carboxylic acid. The hydroxyl group's relatively low nucleophilicity compared to other functional groups can make its selective targeting difficult.[3] This document outlines strategies to overcome this challenge and unlock the synthetic potential of this versatile scaffold.

Chemical Landscape & Strategic Considerations

The inherent reactivity of this compound is dictated by the interplay between its two primary functional groups.

  • The Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic displacement.

  • The Carboxylic Acid Group (-COOH): An acidic proton and a carbonyl group that can be converted to esters, amides, or acid chlorides.[4][5] It can also interfere with reactions targeting the hydroxyl group, either by reacting with the reagents or by altering the electronic properties of the molecule.

Key Strategic Decision: The core challenge is to perform reactions on the hydroxymethyl group without affecting the carboxylic acid. This can be achieved through two primary strategies:

  • Orthogonal Reaction Conditions: Choosing reagents and conditions that inherently favor reaction with the alcohol over the carboxylic acid. For instance, mild oxidants that are specific for alcohols.

  • Protection/Deprotection: Temporarily masking the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent its interference, performing the desired transformation on the hydroxymethyl group, and then hydrolyzing the ester to regenerate the carboxylic acid.

The choice of strategy depends on the desired final product and the specific transformation being performed.

Core Functionalization Protocols & Methodologies

This section provides detailed, validated protocols for the most common and useful transformations of the N1-hydroxymethyl group.

Oxidation to 1-Formyl-1H-pyrazole-3-carboxylic Acid

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for reductive amination, Wittig reactions, and other carbonyl chemistries. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to maintain selectivity. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its mildness and specificity for allylic and benzylic-type alcohols.

Oxidation Reactant 1-(Hydroxymethyl)-1H- pyrazole-3-carboxylic acid Product 1-Formyl-1H-pyrazole- 3-carboxylic acid Reactant->Product  MnO₂, DCM, rt   Esterification Reactant 1-(Hydroxymethyl)-1H- pyrazole-3-carboxylic acid Product 1-(Acetoxymethyl)-1H- pyrazole-3-carboxylic acid Reactant->Product  Acetic Anhydride, Pyridine, 0°C to rt   Halogenation Reactant 1-(Hydroxymethyl)-1H- pyrazole-3-carboxylic acid Product 1-(Chloromethyl)-1H- pyrazole-3-carboxylic acid Reactant->Product  SOCl₂, Toluene, 0°C to rt  

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. We address common experimental challenges, offer evidence-based optimization strategies, and explain the chemical principles behind our recommendations.

I. Synthesis Overview & Core Challenges

The synthesis of this compound is typically approached as a two-stage process. First, the pyrazole-3-carboxylic acid core is constructed, followed by N-functionalization with a hydroxymethyl group. While seemingly straightforward, optimizing the yield and purity requires careful control over reaction conditions to navigate potential pitfalls such as side-product formation, low conversion rates, and product instability.

The most common synthetic strategy involves:

  • Stage 1: Cyclocondensation to form the pyrazole ring, typically by reacting a 1,3-dicarbonyl compound equivalent with a hydrazine source.

  • Stage 2: N-Hydroxymethylation of the pyrazole-3-carboxylic acid intermediate using formaldehyde.

The primary challenges that researchers encounter are managing the regioselectivity of the N-hydroxymethylation step and preventing decomposition of the target molecule.[1][2]

Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: N-Hydroxymethylation A Ethyl 2,4-dioxobutanoate + Hydrazine Hydrate B Cyclocondensation A->B C Ethyl 1H-pyrazole-3-carboxylate B->C D Saponification (Hydrolysis) C->D E 1H-pyrazole-3-carboxylic acid D->E G Hydroxymethylation E->G Intermediate F Formaldehyde (aq.) F->G H Final Product: This compound G->H

References

Technical Support Center: Purification of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. Drawing from established chemical principles and field-proven experience, this document aims to be an authoritative resource to overcome common purification hurdles.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar, trifunctional molecule, presenting a unique set of purification challenges. Its structure incorporates a carboxylic acid, a hydroxymethyl group, and a pyrazole ring. This combination of functional groups dictates its solubility, stability, and interaction with various purification media.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C5H6N2O3Relatively small and polar.
Molecular Weight 142.11 g/mol ---
Predicted pKa ~2-3 (carboxylic acid)Allows for manipulation of solubility based on pH.
Solubility Soluble in polar protic solvents (water, methanol, ethanol). Limited solubility in less polar organic solvents.Recrystallization solvent selection is critical. Acid-base extraction is a viable strategy.
Stability Potential for decomposition or side reactions under harsh acidic or basic conditions, or at elevated temperatures.Purification methods should employ mild conditions where possible.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues commonly encountered during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Impurities After Synthesis

Q1: My crude product, synthesized from the corresponding ester, shows multiple spots on TLC, even after a standard aqueous workup. What are the likely impurities and how can I remove them?

A1: The most common impurities in the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines are regioisomers and unreacted starting materials.[1] In your case, incomplete hydrolysis of the ester starting material is a likely culprit. Additionally, side reactions can lead to colored impurities.[1]

Troubleshooting Workflow:

Caption: General purification workflow for this compound.

Detailed Protocol 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique that leverages the acidic nature of your target molecule.[2][3][4] This method effectively separates the carboxylic acid from neutral or basic impurities.[2][3][5]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a weak aqueous base, such as 1 M sodium bicarbonate solution.[3][6] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[2][5] Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with a dilute acid, such as 1 M HCl, until the pH is approximately 2-3.[5][6] This will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[3]

Why this works: The key is the differential solubility of the compound in its neutral and salt forms. The charged carboxylate salt is highly soluble in the aqueous phase, while the neutral carboxylic acid has limited aqueous solubility, allowing for its separation and precipitation.[2]

Issue 2: Oiling Out During Recrystallization

Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[7] This is a common issue with polar compounds, especially when the solution is supersaturated or cooled too quickly.

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[7]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help.[7]

  • Solvent System Modification: Experiment with a mixed solvent system.[7] A good approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol) and then add a hot "anti-solvent" (e.g., water or a less polar solvent like toluene) dropwise until turbidity persists. Then, allow it to cool slowly.[4][7]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]

Recommended Solvent Systems for Recrystallization:

Solvent SystemPolarityNotes
WaterHighGood for highly polar compounds, but solubility might be high even at room temperature, leading to lower yields.
Ethanol/WaterHighA versatile mixed solvent system for polar compounds.[7]
MethanolHighOften a good primary solvent for pyrazole derivatives.[8]
IsopropanolMedium-HighCan be a good alternative to ethanol or methanol.[7]
Issue 3: Low Yield After Purification

Q3: My yield after recrystallization is consistently low. How can I improve it?

A3: Low yield is often due to using an excessive amount of hot solvent during dissolution or incomplete precipitation upon cooling.

Yield Optimization Techniques:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product.[7]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.[7]

  • Mother Liquor Analysis: After filtration, concentrate the mother liquor and analyze it by TLC. If a significant amount of product remains, a second crop of crystals can be obtained by further cooling or partial solvent evaporation.

Issue 4: Inability to Separate Regioisomers

Q4: My synthesis has produced regioisomers that are difficult to separate by recrystallization. What's the next step?

A4: When regioisomers have very similar solubilities, separation by crystallization becomes challenging.[1] In such cases, column chromatography is the preferred method.

Column Chromatography Protocol for Polar Heterocycles:

Due to the polar nature of this compound, normal-phase silica gel chromatography can be challenging, often resulting in streaking.[9]

  • Stationary Phase: Use standard silica gel.

  • Mobile Phase: A polar solvent system is required. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is a gradient elution from 100% dichloromethane to a mixture with increasing methanol content.

  • Tailing Reduction: To minimize streaking caused by the interaction of the acidic carboxylic acid and the acidic silica gel, add a small amount of a modifier to the mobile phase.[9] Acetic acid (0.5-1%) is often effective for acidic compounds.

Workflow for Method Development:

Chromatography_Development cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC_Screen Screen Solvent Systems on TLC Optimize_Ratio Optimize Solvent Ratio for Good Separation (Rf ~0.3) TLC_Screen->Optimize_Ratio Prepare_Column Prepare Silica Gel Slurry Optimize_Ratio->Prepare_Column Load_Sample Load Sample (Dry or Wet) Prepare_Column->Load_Sample Elute Elute with Optimized Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Final_Product Final_Product Combine_Pure->Final_Product Evaporate Solvent

Caption: A systematic approach to developing a column chromatography method.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.[1] A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.[10]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[10]

  • Melting Point: A sharp melting point range is indicative of a pure compound.[1]

This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the underlying chemical principles and systematically applying these protocols, researchers can overcome common challenges and obtain a high-purity product.

References

improving the stability of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments.

Quick Reference & Key Stability Parameters

For experienced users requiring immediate guidance, please refer to the summary table below. Detailed explanations and protocols follow in the subsequent sections.

ParameterRecommendationRationale
pH Control Maintain pH between 4.0 and 6.5 .Minimizes acid- and base-catalyzed degradation of the N-hydroxymethyl group.
Buffer System Citrate or Acetate buffers (10-50 mM).Provides robust pH control in the optimal range. Avoid phosphate buffers if metal catalysis is a concern.
Temperature Prepare and store solutions at 2-8°C . Use immediately after preparation.Degradation is temperature-dependent; lower temperatures significantly slow the rate of decomposition.[1]
Solvents Dissolve initial stock in DMSO or ethanol. Use minimal organic co-solvent in final aqueous solution (<1%).High aqueous solubility is expected, but co-solvents can aid initial dissolution. High concentrations may affect stability.
Light & Oxygen Protect from light. Use degassed buffers for long-term studies.While not the primary degradation pathway, photolytic and oxidative degradation are possible for heterocyclic compounds.
Frequently Asked Questions (FAQs) & Mechanistic Insights

This section addresses common questions regarding the stability of this compound, focusing on the chemical principles behind the recommendations.

Q1: What is the primary cause of instability for this compound in solution?

The primary point of instability is the N-hydroxymethyl group attached to the pyrazole ring. This functional group is essentially a hemiaminal, which exists in a reversible equilibrium with its constituent pyrazole-amine and formaldehyde.[2] This decomposition is the main degradation pathway and is susceptible to catalysis by both acid and base.[3][4]

The reaction involves the protonation of the hydroxyl group under acidic conditions or deprotonation under basic conditions, both of which facilitate the elimination of formaldehyde and the regeneration of the parent 1H-pyrazole-3-carboxylic acid.

G cluster_workflow Stability Testing Workflow A 1. Prepare Solutions (e.g., pH 4, 5, 7.4 in triplicate) B 2. Initial Time Point (t=0) Immediately inject into HPLC A->B C 3. Incubate Samples (e.g., 4°C, 25°C, 40°C) B->C D 4. Subsequent Time Points (e.g., 2, 4, 8, 24 hours) C->D E 5. HPLC Analysis Quantify parent and degradant peaks D->E F 6. Data Analysis Plot % Parent Remaining vs. Time E->F

References

troubleshooting common issues in the N-hydroxymethylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Hydroxymethylation of Pyrazoles

Welcome to the technical support center for the N-hydroxymethylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The N-hydroxymethylation of pyrazoles is a critical step in the synthesis of various biologically active compounds and functional materials. However, its apparent simplicity belies several potential challenges, from low yields and side-product formation to issues with regioselectivity and product instability.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Core Principles & Reaction Mechanism

Q1: What is the fundamental mechanism of the N-hydroxymethylation of a pyrazole?

The N-hydroxymethylation of a pyrazole is a nucleophilic addition reaction. The pyrazole, specifically the pyrrole-type nitrogen (N-H), acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.[1] The reaction is typically reversible and can be catalyzed by either acid or base, although it often proceeds under neutral or slightly basic conditions. The lone pair of electrons on the pyrazole nitrogen initiates the attack on the carbonyl carbon of formaldehyde, leading to a zwitterionic intermediate. This intermediate is then protonated (often by the solvent or another pyrazole molecule) to yield the final N-hydroxymethyl pyrazole product.

N-Hydroxymethylation Mechanism pyrazole Pyrazole (R-Pz-H) intermediate Zwitterionic Intermediate pyrazole->intermediate Nucleophilic Attack formaldehyde Formaldehyde (CH₂O) formaldehyde->intermediate product N-Hydroxymethyl Pyrazole (R-Pz-CH₂OH) intermediate->product + H⁺ (Protonation)

Caption: General mechanism of pyrazole N-hydroxymethylation.

Section 2: Frequently Asked Questions (FAQs)

Q2: My reaction shows no conversion. What are the first things to check?

If you observe no product formation, begin with these fundamental checks:

  • Reagent Quality: Formaldehyde sources can degrade. Aqueous formaldehyde (formalin) can polymerize to paraformaldehyde, and paraformaldehyde itself can be of poor quality or insufficiently depolymerized. Ensure you are using a fresh, reliable source.

  • Depolymerization of Paraformaldehyde: If using paraformaldehyde, it must be heated to depolymerize back to monomeric formaldehyde for the reaction to proceed. This is often done by heating the reaction mixture. Inadequate heating can lead to no reaction.

  • Acidity/Basicity: Pyrazoles are amphoteric.[2] The nucleophilicity of the pyrazole nitrogen is crucial. If the medium is too acidic, the pyrazole will be protonated, quenching its nucleophilicity. If it's too basic, side reactions with formaldehyde (e.g., Cannizzaro reaction) can occur. Check the pH of your reaction medium if applicable.

  • Solvent Choice: The solvent must be appropriate for all reactants. Polar aprotic solvents like DMF or acetonitrile are often suitable, but reactions can also be run in alcohols or even water.[3]

Q3: What is the best source of formaldehyde to use: formalin or paraformaldehyde?

The choice depends on your reaction conditions and the sensitivity of your substrate.

Formaldehyde SourceProsConsBest For...
Formalin (37% aq. solution)- Inexpensive and readily available. - Formaldehyde is already monomeric.- Contains water, which can interfere with water-sensitive substrates or promote hydrolysis of the product. - Often contains methanol as a stabilizer, which could act as a competing nucleophile.Water-tolerant reactions where precise stoichiometry is less critical.
Paraformaldehyde (solid polymer)- Anhydrous source of formaldehyde. - Allows for more precise stoichiometric control.- Requires thermal depolymerization to be reactive. - Can be slower to react.Anhydrous reactions, substrates sensitive to water or methanol, and when precise control over reagent quantity is needed.
Q4: How can I effectively monitor the reaction's progress?

Monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes). The N-hydroxymethyl product is typically more polar than the starting pyrazole and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the disappearance of the starting material peak and the appearance of the product peak with its corresponding mass. This is also excellent for detecting side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for direct observation of the signals for the starting material and product. The appearance of the characteristic -N-CH₂-OH protons (typically a singlet or doublet around 5-6 ppm) is a clear indicator of product formation.[4][5]

Q5: My N-hydroxymethyl pyrazole product seems to be decomposing during work-up or purification. Why is this happening?

N-hydroxymethyl compounds can be unstable, particularly under harsh pH or thermal conditions. The N-CH₂OH bond is essentially a hemiaminal, which is susceptible to hydrolysis back to the parent pyrazole and formaldehyde.[6]

  • pH Sensitivity: Avoid strong acids or bases during aqueous work-up. A neutral or slightly basic wash (e.g., with saturated sodium bicarbonate solution) is often preferred.

  • Thermal Stress: Avoid excessive heat. Concentrate your product solutions on a rotary evaporator at low temperatures.

  • Chromatography: Silica gel is acidic and can cause decomposition on the column. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent, or use a less acidic stationary phase like alumina.[7]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Low or No Product Yield

Q6: I'm getting very low yields. Beyond the initial checks, what are the most likely causes related to my reaction conditions?

Low yield is a common problem that can often be solved by systematic optimization of reaction parameters.[5][8]

Troubleshooting_Low_Yield start Low Yield Observed temp Is Temperature Optimal? start->temp solvent Is Solvent Appropriate? temp->solvent Yes optimize Systematically Optimize Conditions temp->optimize No, adjust T (e.g., 25-80°C) stoch Is Stoichiometry Correct? solvent->stoch Yes solvent->optimize No, test alternatives (e.g., EtOH, DMF, H₂O) time Is Reaction Time Sufficient? stoch->time Yes stoch->optimize No, adjust ratio (e.g., 1.1-2.0 eq. CH₂O) time->optimize Yes time->optimize No, run longer & monitor

Caption: Decision workflow for troubleshooting low reaction yield.

  • Temperature: The reaction can be sensitive to temperature. While some reactions proceed at room temperature, others require heating (e.g., 50-80 °C) to facilitate the depolymerization of paraformaldehyde and increase the reaction rate.[9] However, excessive heat can lead to decomposition or side reactions.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, an excess of formaldehyde (typically 1.1 to 2 equivalents) is often used to drive the equilibrium towards the product.[3] However, a large excess can lead to the formation of di-alkylation or polymerization byproducts.

  • Solvent Effects: The choice of solvent can influence reaction rates and equilibria.

    • Protic Solvents (e.g., Ethanol, Water): Can stabilize intermediates and may be effective, especially for simple pyrazoles.[3]

    • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Often good choices as they can solubilize a wide range of substrates without interfering with the reaction.

    • Absence of Solvent (Neat): In some cases, heating the pyrazole directly with paraformaldehyde can be effective.

Guide 2: Side Products & Poor Regioselectivity

Q7: I'm seeing multiple spots on my TLC. What are the most common side products?

The primary side products in this reaction are typically:

  • Bis-alkylation Products: If there are other nucleophilic sites on the pyrazole ring or its substituents (e.g., another NH, OH, or SH group), they can also be hydroxymethylated.

  • N,N'-Methylene-bis-pyrazole: The N-hydroxymethyl pyrazole product can react with a second molecule of the starting pyrazole to form a methylene-bridged dimer (Pz-CH₂-Pz). This is favored by acidic conditions and higher temperatures.

  • Formaldehyde Polymers/Byproducts: Under strongly basic conditions, formaldehyde can undergo self-condensation (Cannizzaro reaction) to form formic acid and methanol.

To minimize these, use a modest excess of formaldehyde, maintain careful temperature control, and operate under neutral or mildly basic conditions.

Q8: My pyrazole is unsymmetrical (e.g., 3-methyl-5-phenylpyrazole). How can I control which nitrogen (N1 vs. N2) is hydroxymethylated?

Regioselectivity is a significant challenge for unsymmetrically substituted pyrazoles.[10][11] The outcome is a delicate balance of steric and electronic factors. Generally, alkylation (including hydroxymethylation) tends to occur at the less sterically hindered nitrogen atom.

  • Steric Hindrance: The hydroxymethyl group will preferentially add to the nitrogen atom with the smaller adjacent substituent. For example, in 3-methyl-5-phenylpyrazole, the reaction is more likely to occur at the N1 position, adjacent to the smaller methyl group.[12][13]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, potentially directing the reaction to the other nitrogen. Conversely, electron-donating groups can enhance it.

  • Reaction Conditions: The choice of solvent and the presence of a base or cation can influence the tautomeric equilibrium of the pyrazole, which in turn affects the regioselectivity of the alkylation.[10]

Regioselectivity cluster_factors Controlling Factors pyrazole Unsymm. Pyrazole R¹ ≠ R² n1_product N1-Hydroxymethyl Isomer (Major Product - Less Hindered) pyrazole->n1_product + CH₂O n2_product N2-Hydroxymethyl Isomer (Minor Product - More Hindered) pyrazole->n2_product + CH₂O sterics Steric Hindrance (Dominant Factor) sterics->n1_product Favors sterics->n2_product Disfavors electronics Electronic Effects

Caption: Factors influencing regioselectivity in N-hydroxymethylation.

To achieve high regioselectivity, you may need to screen different solvents and temperatures. If a mixture is unavoidable, careful chromatographic separation is often required.[4][11]

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Hydroxymethylation of a Pyrazole

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole (1.0 eq).

  • Reagents: Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of pyrazole). Add paraformaldehyde (1.5 eq).

  • Reaction: Stir the mixture and heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid precipitates, it may be the product; it can be collected by filtration. Otherwise, remove the solvent under reduced pressure (at <40 °C).

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify by flash column chromatography on silica gel. It may be beneficial to use an eluent system containing a small percentage of triethylamine (e.g., 0.1-0.5%) to prevent product decomposition.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Analytical Monitoring by TLC
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of your starting material (SM) for a reference spot. Using a capillary tube, spot the SM and your reaction mixture (RM) side-by-side.

  • Eluent: A typical starting eluent is 30% ethyl acetate in hexanes. Adjust polarity as needed. The product (P) should be more polar (lower Rf) than the starting material.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.

References

Technical Support Center: Resolving Regioisomer Formation in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving challenges in substituted pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity, a common hurdle in heterocyclic chemistry. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you diagnose problems, optimize your reaction conditions, and confidently elucidate the structure of your products.

The condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound, a cornerstone of the Knorr pyrazole synthesis, frequently yields a mixture of regioisomers.[1][2] This guide provides a structured approach to controlling and analyzing these outcomes.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their formation a common problem?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[2] In the context of the widely-used Knorr synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) reacts with a substituted hydrazine .[3]

The substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2). Either nitrogen can initiate the nucleophilic attack on one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two different initial condensation pathways, each resulting in a different final pyrazole regioisomer (e.g., a 1,3,5-trisubstituted vs. a 1,3,4-trisubstituted product).[1][4] The mixture can be challenging to separate, leading to lower yields of the desired compound and creating analytical complexities.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) PathwayA Pathway A: Attack at Carbonyl 1 Diketone->PathwayA PathwayB Pathway B: Attack at Carbonyl 2 Diketone->PathwayB Hydrazine Substituted Hydrazine (R2-NH-NH2) Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer I (e.g., 1,5-disubstituted) PathwayA->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer II (e.g., 1,3-disubstituted) PathwayB->Isomer2 Cyclization & Dehydration G cluster_input Decision Point cluster_actions Troubleshooting Workflow cluster_output Outcome Start Poor Regioselectivity Observed ChangeSolvent 1. Change Solvent (e.g., EtOH to HFIP) Start->ChangeSolvent Is an EWG present? VarypH 2. Vary pH (Free Base vs. HCl Salt) ChangeSolvent->VarypH No / Minor Improvement Success Improved Selectivity ChangeSolvent->Success Significant Improvement ChangeTemp 3. Lower Temperature VarypH->ChangeTemp No / Minor Improvement VarypH->Success Significant Improvement AltStrategy 4. Consider Alternative Synthetic Strategy ChangeTemp->AltStrategy Still Poor Selectivity ChangeTemp->Success Significant Improvement G cluster_isomer1 1,5-Disubstituted Isomer cluster_isomer2 1,3-Disubstituted Isomer Py1 R2-N1-N2=C3(R1)-C4(H)=C5(R3) R2_H1 Protons on R2 C5_1 C5 R2_H1->C5_1 ³J correlation (Observed) C3_1 C3 R2_H1->C3_1 ⁴J correlation (Not Observed) Py2 R2-N1-N2=C3(R3)-C4(H)=C5(R1) R2_H2 Protons on R2 C5_2 C5 R2_H2->C5_2 ⁴J correlation (Not Observed) C3_2 C3 R2_H2->C3_2 ³J correlation (Observed)

References

Technical Support Center: A Guide to Preventing Degradation of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 136457-03-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an acidic carboxylic acid moiety on a pyrazole scaffold, presents unique stability challenges. Maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes.

This guide provides an in-depth analysis of the factors contributing to its degradation and offers field-proven protocols to ensure its long-term stability. We will move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your research.

Section 1: Understanding the Molecule's Stability Profile

The stability of this compound is dictated by its functional groups. The pyrazole ring itself is relatively stable, but the hydroxymethyl and carboxylic acid groups are susceptible to specific degradation pathways.

  • Oxidation: The primary alcohol (hydroxymethyl group) is a prime target for oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of trace metal impurities or light.[1] This can lead to the formation of the corresponding aldehyde or further oxidation to a dicarboxylic acid, introducing impurities that can compromise subsequent reactions.

  • Decarboxylation: While generally requiring heat, the loss of CO₂ from the carboxylic acid group can occur, especially under elevated temperatures or in certain solution conditions.

  • Photodegradation: Many heterocyclic compounds, including pyrazole derivatives, can be photosensitive.[1][2] Exposure to UV or even ambient laboratory light over time can provide the energy to initiate degradation reactions.[3]

cluster_main This compound cluster_products Potential Degradation Products Parent Original Compound (C₅H₆N₂O₃) Aldehyde 1-Formyl-1H-pyrazole-3-carboxylic Acid (Oxidation Product) Parent->Aldehyde O₂ / Trace Metals Decarboxylated 1-(Hydroxymethyl)-1H-pyrazole (Decarboxylation Product) Parent->Decarboxylated Heat (Δ) Other Polymeric/Colored Impurities (Photodegradation/Oxidation) Parent->Other Light (hν) / O₂

Caption: Potential degradation pathways for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored at 2-8°C in a desiccated, dark environment.[2] To achieve this, place the tightly sealed vial inside a secondary container with a desiccant and store it in a refrigerator. For periods exceeding one year, or for reference-grade material, storage at -20°C under an inert atmosphere (argon or nitrogen) is the gold standard.[1][2] This multi-barrier approach mitigates the three primary risks: thermal degradation (cold), hydrolysis (desiccant), and oxidation (inert gas).

Q2: My solid sample has turned slightly yellow/brown. What does this mean and can I still use it?

A color change is a common visual indicator of degradation, often due to oxidation or the formation of minor polymeric impurities.[1][2] While a slight discoloration may not significantly impact some applications, it signifies that the material is no longer of its original purity. We strongly recommend re-analyzing the material's purity by HPLC or LC-MS before use. If the purity has dropped below your experimental tolerance (e.g., <95%), the material should be discarded or repurified. Using degraded material is a primary source of non-reproducible results.

Q3: How should I store solutions of this compound?

The stability of this compound in solution is highly dependent on the solvent.

  • Aqueous Solutions: Due to the potential for hydrolysis and pH-dependent degradation, aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[1]

  • Organic Solvents: For stock solutions, use dry, aprotic solvents like anhydrous DMSO or DMF. Prepare the solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C . A single freeze-thaw cycle is generally acceptable, but repeated cycles can introduce moisture from atmospheric condensation, accelerating degradation.

Q4: What container material is best for storage?

Use amber glass vials with PTFE-lined screw caps.[1] Amber glass protects the compound from light, preventing photodegradation.[2] The PTFE-lined cap provides an inert, tight seal, preventing moisture ingress and reaction with the container closure. Avoid plastic containers for long-term storage, as they can be permeable to air and moisture and may contain plasticizers that could leach into the sample.

Section 3: Troubleshooting Guide

Problem: My reaction yield is unexpectedly low, or I see multiple new spots on my TLC/LC-MS analysis that I cannot identify.

Possible Cause: The purity of your starting material, this compound, may have been compromised due to improper storage. Degradation products can interfere with or compete in subsequent chemical reactions.

Troubleshooting Workflow:

  • Visual Inspection: Retrieve your starting material from storage. Note any change in color, clumping (indicating moisture uptake), or texture from its original state.

  • Purity Re-analysis: Do not proceed with further experiments. Immediately perform a purity analysis using a validated analytical method, such as RP-HPLC (see Protocol 4.2).

  • Compare Data: Compare the resulting chromatogram to the one provided on the Certificate of Analysis (CoA) or to a previously analyzed, high-purity reference sample. Look for a decrease in the main peak's area percentage and the appearance of new impurity peaks.

  • Decision Point: If purity has decreased significantly, discard the vial. If the material is valuable, repurification via recrystallization or column chromatography may be an option, but this requires significant effort and analytical characterization. It is often more cost-effective to use a fresh, validated lot of the compound.

Section 4: Protocols & Methodologies

Protocol 4.1: Recommended Protocol for Long-Term Storage of Solid Compound

This protocol establishes a self-validating system for ensuring maximum stability.

  • Materials: Amber glass vial with PTFE-lined cap, argon or nitrogen gas source, parafilm, secondary container (e.g., small Nalgene jar), desiccant (e.g., Drierite or silica gel), -20°C freezer.

  • Procedure:

    • If purchased in a larger bottle, aliquot the desired amount of powder into a pre-dried (baked at 120°C for 2 hours) amber glass vial in a low-humidity environment (e.g., a glove box or glove bag).

    • Gently flush the headspace of the vial with dry argon or nitrogen for 15-20 seconds.

    • Immediately seal the vial tightly with the PTFE-lined cap.

    • Wrap the cap-vial interface with 2-3 layers of parafilm for an extra barrier against moisture.

    • Place the sealed vial into the secondary container with a layer of fresh desiccant at the bottom.

    • Seal the secondary container and label it clearly.

    • Place the container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 4.2: Workflow for Verifying Compound Purity Before Use

This rapid RP-HPLC method is designed for a quick purity check.

  • Equipment & Reagents: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm), HPLC-grade water, acetonitrile (ACN), and formic acid (FA).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 ACN/Water mixture at a concentration of ~1 mg/mL.

    • Dilute this stock 1:10 in the same diluent to a final concentration of ~0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A pure sample should exhibit a major peak with >97% area.

decision decision process process io io term term fail fail io_start Retrieve Sample from -20°C Storage dec_visual Visual Degradation? (Color change, clumping) io_start->dec_visual proc_hplc Perform RP-HPLC Analysis (Protocol 4.2) dec_visual->proc_hplc No fail_discard Discard or Repurify Sample dec_visual->fail_discard Yes proc_compare Compare to Reference (e.g., Certificate of Analysis) proc_hplc->proc_compare dec_purity Purity >97%? proc_compare->dec_purity term_ok Proceed with Experiment dec_purity->term_ok Yes dec_purity->fail_discard No

Caption: Workflow for verifying compound purity before experimental use.

Section 5: Data Summary Table

FormParameterRecommendationRationale
Solid Temperature2-8°C (Short-term) -20°C (Long-term, >6 months)Reduces the rate of thermal degradation and potential decarboxylation.[3][4]
AtmosphereStandard Air (Short-term) Inert Gas (Argon/Nitrogen) (Long-term)An inert atmosphere prevents oxidation of the hydroxymethyl group.[1][2]
Light ProtectionRequired (Amber Vial)Prevents energy input that can lead to photodegradation.[1][3]
ContainerAmber Glass Vial, PTFE-lined CapProvides an inert, impermeable barrier to light and moisture.[1]
Solution Temperature-20°C or -80°CMinimizes degradation kinetics in the dissolved state.
SolventAnhydrous Aprotic (e.g., DMSO, DMF)Avoids water and protic solvents that can facilitate hydrolysis or pH-related degradation.[1]
HandlingSingle-Use AliquotsPrevents contamination and degradation from repeated freeze-thaw cycles.
Light ProtectionRequired (Amber Vial or foil-wrapped)Solution-phase degradation is often faster than in the solid state.

References

Validation & Comparative

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Analysis of Key Inhibitor Classes

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This guide provides a comparative analysis of distinct classes of pyrazole-containing inhibitors, offering insights into their mechanisms of action, therapeutic applications, and the experimental methodologies used to characterize them. While our initial focus was on the specific molecule 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a comprehensive literature search did not yield sufficient data on its specific biological target or inhibitory profile to facilitate a direct comparison. Therefore, we have broadened our scope to provide a more expansive and practical guide for researchers by comparing well-established classes of pyrazole inhibitors.

The Versatility of the Pyrazole Core: A Structural Perspective

The pyrazole motif's success in drug design can be attributed to several key features. Its aromatic nature allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating a network of interactions that contribute to binding affinity.[1] Furthermore, the pyrazole ring is metabolically stable, a desirable property for drug candidates.[2] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties to optimize potency and selectivity for a given target.[3]

Comparative Analysis of Pyrazole Inhibitor Classes

Here, we compare three prominent classes of drugs that feature the pyrazole core: Cyclooxygenase-2 (COX-2) inhibitors, Janus Kinase (JAK) inhibitors, and Cyclin-Dependent Kinase 2 (CDK2) inhibitors. For a broader perspective on anti-inflammatory mechanisms, we will also briefly touch upon Anakinra, an IL-1 receptor antagonist, while noting it is a recombinant protein and not a small molecule pyrazole inhibitor.

FeatureCelecoxib (COX-2 Inhibitor)Ruxolitinib (JAK1/JAK2 Inhibitor)Pyrazole-based CDK2 Inhibitors
Primary Target(s) Cyclooxygenase-2 (COX-2)[4][5]Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[6][7]Cyclin-Dependent Kinase 2 (CDK2)[8][9]
Mechanism of Action Selective, reversible inhibition of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][11]Competitively inhibits the ATP-binding site of JAK1 and JAK2, disrupting cytokine and growth factor signaling pathways.[7]Inhibit the catalytic activity of the CDK2/cyclin E or A complex, leading to cell cycle arrest, primarily at the G1/S transition.[8][12]
Therapeutic Areas Osteoarthritis, rheumatoid arthritis, acute pain, and inflammation.[4][10]Myelofibrosis, polycythemia vera, and graft-versus-host disease.[6][13]Investigational for various cancers with CDK2 dysregulation.[9][14]
Key Pharmacological Effect Analgesic, anti-inflammatory, and antipyretic.[4]Anti-inflammatory and antiproliferative.[7]Anticancer, inducing cell cycle arrest and apoptosis.[8][12]
Celecoxib: A Paradigm of Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[4] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in COX-2 but not in COX-1.[5][10] This selectivity theoretically reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[10]

Signaling Pathway of COX-2 Inhibition by Celecoxib

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Ruxolitinib: Targeting the JAK-STAT Pathway

Ruxolitinib (Jakafi®) is a pyrazole-containing inhibitor of Janus kinases, with selectivity for JAK1 and JAK2.[6] These kinases are crucial for signaling by a variety of cytokines and growth factors that are involved in hematopoiesis and immune function.[7] Dysregulated JAK signaling is a hallmark of myeloproliferative neoplasms.[6] Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] This disruption of the JAK-STAT pathway leads to reduced cell proliferation and decreased levels of pro-inflammatory cytokines.[7][13]

JAK-STAT Signaling Inhibition by Ruxolitinib

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits JAK1/2, blocking the JAK-STAT signaling pathway.

Pyrazole Derivatives as CDK2 Inhibitors in Oncology

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in cell cycle progression, particularly during the G1 to S phase transition.[9] Overexpression or aberrant activation of CDK2 is common in many cancers, making it an attractive target for therapeutic intervention.[9] Numerous pyrazole-based compounds have been developed as potent and selective inhibitors of CDK2.[8][14] These inhibitors typically occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb).[14] Inhibition of CDK2 leads to cell cycle arrest and the induction of apoptosis in cancer cells.[8][12] The structure-activity relationship (SAR) of these pyrazole derivatives is an active area of research, with modifications to the pyrazole core and its substituents aimed at improving potency, selectivity, and pharmacokinetic properties.[14]

Experimental Workflow for Screening CDK2 Inhibitors

cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Studies Biochemical_Assay Biochemical Assay (e.g., Kinase-Glo) Cell_Based_Assay Cell-Based Assay (e.g., MTT, Cell Cycle Analysis) Biochemical_Assay->Cell_Based_Assay Hit Identification Western_Blot Western Blot (p-Rb, Cyclin E) Cell_Based_Assay->Western_Blot Lead Optimization Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Preclinical Candidate

Caption: A typical workflow for the discovery and validation of CDK2 inhibitors.

A Note on Anakinra: An Anti-inflammatory Benchmark

Anakinra (Kineret®) is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of the pro-inflammatory cytokines IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI). This blockade prevents the downstream signaling cascades that lead to inflammation. While not a pyrazole-based small molecule, its mechanism of action provides a valuable point of comparison for understanding different strategies to combat inflammation.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro potency of a test compound against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Test compound (e.g., Celecoxib as a positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Celecoxib) in assay buffer.

  • In a 96-well plate, add the assay buffer, HRP, and the test compound or control.

  • Add the COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red reagent to each well.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every minute for 15-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyrazole derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116 for CDK2 inhibitors)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability versus the log of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The examples of Celecoxib, Ruxolitinib, and the ongoing development of CDK2 inhibitors highlight the diverse range of biological targets that can be effectively modulated by pyrazole-containing molecules. The ability to tailor the properties of these compounds through synthetic chemistry ensures that the pyrazole motif will remain a prominent feature in the landscape of drug discovery for the foreseeable future. Future research will undoubtedly uncover new biological targets and innovative pyrazole-based inhibitors with improved efficacy and safety profiles.

References

Validating the Biological Promise of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity is but the first step on a long journey toward therapeutic relevance. The true measure of success lies in the rigorous validation of its biological activity. This guide provides a comprehensive framework for assessing the potential of the newly synthesized compound, 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. We will move beyond a simple recitation of protocols, instead focusing on the strategic selection of assays, the rationale behind experimental design, and the critical importance of comparative analysis against established alternatives.

The pyrazole core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The specific substitutions on the pyrazole ring play a crucial role in defining the potency and selectivity of these compounds.[1] Our objective is to systematically explore the most probable biological activities of this compound and provide a roadmap for its initial validation.

Experimental Design: A Multi-Faceted Approach to Unveiling Biological Activity

A robust validation strategy should be multi-pronged, investigating several potential therapeutic avenues in parallel. Based on the broad spectrum of activities associated with pyrazole derivatives, we propose an initial screening cascade targeting three key areas: anticancer, anti-inflammatory, and antimicrobial activities.[2][5][6] This approach maximizes the potential for identifying a significant biological effect.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies Synthesized_Compound 1-(hydroxymethyl)-1H- pyrazole-3-carboxylic acid Anticancer Anticancer Assays Synthesized_Compound->Anticancer Initial Screening Anti_inflammatory Anti-inflammatory Assays Synthesized_Compound->Anti_inflammatory Initial Screening Antimicrobial Antimicrobial Assays Synthesized_Compound->Antimicrobial Initial Screening Dose_Response Dose-Response & IC50/EC50 Anticancer->Dose_Response Anti_inflammatory->Dose_Response Antimicrobial->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Comparative_Analysis Comparative Analysis vs. Controls Mechanism_of_Action->Comparative_Analysis Anti_inflammatory_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Mechanism of Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole_Compound 1-(hydroxymethyl)-1H- pyrazole-3-carboxylic acid Pyrazole_Compound->COX_Enzymes Potential Inhibition NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX_Enzymes Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxylic Acid Analogs as ALKBH1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid analogs and their closely related counterparts, with a particular focus on their promising activity as inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a key epigenetic modifier implicated in cancer development.[1]

The Emerging Role of ALKBH1 in Oncology

ALKBH1 is an iron(II)- and α-ketoglutarate-dependent dioxygenase that plays a crucial role in DNA repair and the regulation of gene expression through the demethylation of N6-methyladenine.[4] Dysregulation of ALKBH1 has been linked to the progression of various cancers, including gastric cancer, making it an attractive therapeutic target.[1] The development of potent and selective ALKBH1 inhibitors is a promising strategy for epigenetic-based cancer therapy. Recent studies have identified pyrazole carboxylic acid derivatives as a potent class of ALKBH1 inhibitors.[1]

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of pyrazole carboxylic acid analogs as ALKBH1 inhibitors are intricately linked to the nature and position of substituents on the pyrazole ring. While comprehensive SAR studies on the specific this compound scaffold are still emerging, extensive research on the closely related 1H-pyrazole-4-carboxylic acid analogs provides invaluable insights into the key structural features governing their inhibitory activity.

The Pyrazole Core and Carboxylic Acid Moiety: Essential for Activity

The pyrazole ring and the carboxylic acid group are fundamental pharmacophoric elements for ALKBH1 inhibition. The carboxylic acid is believed to chelate the active site iron(II) ion, a critical interaction for inhibiting the demethylase activity.[1] The pyrazole ring itself provides a rigid scaffold for the optimal positioning of key substituents within the enzyme's active site. Studies on various heterocyclic cores have shown that pyrazole-carboxylic acid derivatives exhibit superior cellular activity compared to other five-membered heterocycles.[1]

Substitution at the N1 Position: Modulating Potency and Properties

The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the inhibitor's potency, selectivity, and physicochemical properties.

  • Small Alkyl Groups: Simple alkyl substitutions, such as a methyl group, are well-tolerated and can lead to potent inhibitors.

  • Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at the N1 position can significantly enhance inhibitory activity through π-π stacking and other interactions with amino acid residues in the active site. For instance, a 2-methylphenyl substituent at N1 has been shown to yield highly active compounds against viral proteases, a principle that can be extrapolated to other enzyme targets.[1]

  • The Hydroxymethyl Group: While direct SAR data for the N1-hydroxymethyl group in ALKBH1 inhibitors is limited, its introduction is a common strategy in medicinal chemistry to improve solubility and introduce a hydrogen bond donor. This small, polar group could potentially form favorable interactions with polar residues in the ALKBH1 active site, thereby influencing binding affinity. The synthesis of related structures like 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile indicates the chemical feasibility and interest in such substitutions.

Substituents at the C3 and C5 Positions: Fine-Tuning Activity and Selectivity

Modifications at the C3 and C5 positions of the pyrazole ring are critical for optimizing the inhibitory profile of these analogs.

  • Aromatic Substituents at C5: The presence of an aromatic ring at the C5 position is generally favored for potent ALKBH1 inhibition. Substituents on this aromatic ring can further enhance activity. For example, electron-withdrawing groups can be beneficial.

  • Substituents at C3: While the user's topic specifies a carboxylic acid at the C3 position, in the context of the broader pyrazole class, modifications at this position are also influential. For instance, in related pyrazole inhibitors of other enzymes, larger substituents at C3 are often preferred over a free carboxylic acid or a simple carboxamide, suggesting that this position can be exploited to achieve greater potency and selectivity.[1]

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activity of representative 1H-pyrazole-4-carboxylic acid analogs against ALKBH1, providing a valuable benchmark for the design of novel this compound derivatives.

Compound IDN1-SubstituentC5-SubstituentALKBH1 IC50 (µM)Reference
1 H4-Chlorophenyl>50[1]
2 Methyl4-Chlorophenyl1.39[1]
3 Ethyl4-Chlorophenyl0.87[1]
4 Propyl4-Chlorophenyl0.54[1]
5 Methyl4-Bromophenyl1.25[1]
6 Methyl4-(Trifluoromethyl)phenyl0.98[1]

This data is for 1H-pyrazole-4-carboxylic acid analogs as reported in the cited literature.

The data clearly indicates that N1-alkylation is crucial for activity, with potency generally increasing with the size of the alkyl chain from methyl to propyl. Furthermore, the nature of the substituent on the C5-phenyl ring influences the inhibitory concentration.

Experimental Protocols

General Synthetic Pathway for Pyrazole Carboxylic Acid Analogs

The synthesis of pyrazole carboxylic acid derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Substituted Hydrazine (R1-NHNH2) B->C D N1-Substituted Pyrazole Carboxylic Acid C->D Formation of Pyrazole Ring

Caption: General workflow for the synthesis of N1-substituted pyrazole carboxylic acids.

Step-by-Step Synthesis of a Representative 1H-Pyrazole-4-Carboxylic Acid Analog:

  • Preparation of the 1,3-Dicarbonyl Intermediate: A suitable acetophenone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding 1,3-diketoester.

  • Cyclocondensation: The 1,3-diketoester is then reacted with a substituted hydrazine (e.g., methylhydrazine) in a suitable solvent like ethanol under reflux conditions. This reaction forms the pyrazole ring.

  • Hydrolysis: The resulting pyrazole ester is hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final pyrazole carboxylic acid.

ALKBH1 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against ALKBH1 is typically evaluated using an in vitro enzymatic assay.

G A Prepare Reaction Mixture: - Recombinant ALKBH1 - 6mA-containing DNA substrate - α-ketoglutarate, Fe(II), Ascorbate - Buffer B Add Test Compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Quantify Demethylation Product (e.g., LC-MS/MS or Fluorescence-based method) D->E F Calculate IC50 Value E->F

Caption: Experimental workflow for determining the IC50 of ALKBH1 inhibitors.

Detailed ALKBH1 Demethylase Activity Assay: [4]

  • Reaction Setup: The assay is performed in a reaction buffer containing Tris-HCl, MgCl₂, (NH₄)₂Fe(SO₄)₂, L-ascorbic acid, and α-ketoglutarate.

  • Enzyme and Substrate: Recombinant human ALKBH1 and a single-stranded DNA oligonucleotide containing a single N6-methyladenine are added to the reaction mixture.

  • Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction wells at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Quenching: The reaction is stopped by the addition of EDTA or by heat inactivation.

  • Detection: The amount of demethylated product (adenine) is quantified. A common method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct detection. Alternatively, a methylation-sensitive restriction enzyme digestion followed by a fluorescence-based readout can be employed.[4]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Future Directions and Conclusion

The 1H-pyrazole-4-carboxylic acid scaffold has been firmly established as a promising starting point for the development of potent ALKBH1 inhibitors. The SAR insights gained from these analogs provide a strong rationale for the design of novel this compound derivatives. Future studies should focus on the synthesis and evaluation of this specific subclass to determine the influence of the N1-hydroxymethyl group and the C3-carboxylic acid positioning on ALKBH1 inhibition and overall pharmacological properties. The exploration of different substituents at the C5 position, guided by the principles outlined in this guide, will be crucial for optimizing the potency, selectivity, and drug-like properties of these next-generation epigenetic modulators for cancer therapy.

References

A Proposed Framework for Evaluating the Efficacy of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid Against Known Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide outlines a comprehensive, scientifically rigorous framework for evaluating the potential therapeutic efficacy of the novel compound, 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document serves not as a review of existing data, but as a proposed strategic workflow for its initial characterization. We hypothesize a potential anti-inflammatory role based on the well-established pharmacological activities of the pyrazole-3-carboxylic acid scaffold.[1][2][3] The guide details a multi-tiered approach, beginning with foundational in vitro enzymatic and cell-based assays to establish a mechanism of action, followed by a validated in vivo model to assess physiological effects. For comparative analysis, we have selected Celecoxib, a well-characterized, diaryl-substituted pyrazole and selective COX-2 inhibitor, as the benchmark drug.[4][5][6] Methodologies, experimental design considerations, and data interpretation strategies are presented to ensure a self-validating and robust assessment of this promising new chemical entity.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[7][8][9] Specifically, derivatives of pyrazole carboxylic acid are known to exhibit significant anti-inflammatory properties.[2][10] The subject of this guide, this compound, is a novel compound whose therapeutic potential remains uncharacterized. Its structure, featuring the key pyrazole-3-carboxylic acid moiety, provides a strong rationale for investigating its activity within the inflammation cascade.

Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis and cardiovascular disease. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins—potent mediators of pain and inflammation.[11][12] While non-selective NSAIDs inhibit both isoforms, selective COX-2 inhibition is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6]

Given that the pyrazole ring is the central feature of selective COX-2 inhibitors like Celecoxib, we hypothesize that this compound may exert its effects through a similar mechanism.[4][13] This guide, therefore, proposes a direct comparative study against Celecoxib to determine the novel compound's potency, selectivity, and potential as a new anti-inflammatory agent.

Proposed Experimental Workflow

The evaluation is structured as a phased approach, moving from targeted in vitro screening to a more complex in vivo model. This ensures a logical, data-driven progression and resource-efficient investigation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Conclusion A Compound Synthesis & QC B COX-1/COX-2 Enzymatic Inhibition Assay A->B Test Compound & Celecoxib C Cell-Based Assay: LPS-Stimulated Macrophages A->C Test Compound & Celecoxib D Data Analysis: IC50 Determination B->D Fluorescence Data C->D Nitrite Levels E Animal Model: Carrageenan-Induced Paw Edema D->E Promising Candidate F Dosing & Measurement E->F G Data Analysis: % Edema Inhibition F->G H Efficacy Comparison Report G->H

Caption: Proposed workflow for efficacy evaluation.

Phase 1: In Vitro Mechanistic & Cellular Assays

The initial phase aims to determine if this compound directly inhibits COX enzymes and to quantify its effect in a relevant cellular model of inflammation.

Experiment 1: Direct COX-2 Enzymatic Inhibition Assay

Objective: To quantify the direct inhibitory activity of the test compound on recombinant human COX-2 and assess its selectivity over COX-1.

Methodology: A fluorometric inhibitor screening kit will be utilized.[14][15] This assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a probe that yields a fluorescent signal.[14]

Protocol:

  • Reagent Preparation: Reconstitute recombinant human COX-2 enzyme, COX Probe, and other kit components as per the manufacturer's protocol.[15] Prepare a 10X working solution of the test compound and Celecoxib (positive control) in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well white opaque plate, designate wells for:

    • Enzyme Control (EC): 10 µl Assay Buffer.

    • Inhibitor Control (IC): 10 µl Celecoxib solution.

    • Sample Screen (S): 10 µl of each dilution of the test compound.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer and COX Cofactor. Add 80 µl of this mix to each well.

  • Initiation & Measurement: Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[15]

  • Data Acquisition: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic plot. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Selectivity: Repeat the entire protocol using a COX-1 enzyme kit to determine the IC50 for COX-1 and calculate the selectivity index (IC50_COX-1 / IC50_COX-2).

Experiment 2: Cellular Anti-Inflammatory Activity

Objective: To assess the ability of the test compound to inhibit the production of inflammatory mediators in a cellular context.

Methodology: This assay uses the RAW 264.7 murine macrophage cell line. Stimulation with lipopolysaccharide (LPS) induces a strong inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[16][17][18] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[19]

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound and Celecoxib. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[18][20]

  • Nitrite Measurement:

    • Transfer 50-100 µl of supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 520-540 nm using a microplate reader.[19]

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the % inhibition of NO production relative to the LPS-only treated cells and calculate the IC50 value.

Anticipated Data and Interpretation

The data from Phase 1 will be summarized to provide a clear comparison of the test compound against the benchmark, Celecoxib.

Table 1: Comparative In Vitro Efficacy Data (Example)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Cellular NO Inhibition IC50 (µM)
1-(hydroxymethyl)-...Experimental ValueExperimental ValueCalculated ValueExperimental Value
Celecoxib~0.45[14]>15~30Literature/Exp. Value

A potent COX-2 IC50 value coupled with a high selectivity index and a corresponding low IC50 in the cellular assay would provide strong evidence to proceed to in vivo testing.

Phase 2: In Vivo Efficacy Model

Based on promising in vitro results, this phase evaluates the compound's anti-inflammatory effect in a living organism.

Experiment 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in vivo.

Methodology: The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory drugs.[21][22][23] Subcutaneous injection of carrageenan into the rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling), which can be quantified.[24][25]

Protocol:

  • Animal Acclimation: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign animals to groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC)

    • Positive Control (Celecoxib, e.g., 10 mg/kg, p.o.)

    • Test Compound (e.g., 3-4 dose levels, p.o.)

  • Dosing: Administer the vehicle, Celecoxib, or test compound orally (p.o.) one hour prior to carrageenan injection.

  • Edema Induction: Measure the initial volume of the right hind paw using a plethysmometer (t=0). Immediately after, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[21]

  • Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[21][23]

  • Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point where peak edema occurs. % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Anticipated Data and Interpretation

Table 2: Comparative In Vivo Anti-Inflammatory Activity (Example)

Treatment GroupDose (mg/kg, p.o.)Mean Edema Inhibition (%) at 3 hr
Vehicle Control--0%
Celecoxib10Literature/Exp. Value (~40-60%)
Test CompoundDose 1Experimental Value
Test CompoundDose 2Experimental Value
Test CompoundDose 3Experimental Value

A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control would confirm the in vivo anti-inflammatory efficacy of this compound. Efficacy comparable to or exceeding that of Celecoxib would mark the compound as a highly promising lead for further development.

Mechanistic Grounding: The COX-2 Pathway

The central hypothesis rests on the inhibition of the COX-2 pathway. Understanding this pathway is critical to interpreting the experimental results.

G cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by LPS, Cytokines) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 Housekeeping Functions cox2->pgh2 Inflammatory Response prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Selective Inhibition test_compound Test Compound (Hypothesized) test_compound->cox2 Putative Inhibition

Caption: COX-2 signaling pathway in inflammation.

As depicted, inflammatory stimuli like LPS trigger the release of arachidonic acid from the cell membrane. COX-2, which is upregulated during inflammation, converts this substrate into prostaglandin precursors, ultimately leading to the cardinal signs of inflammation.[12] Selective inhibitors like Celecoxib block this step, reducing the inflammatory response without significantly affecting the homeostatic functions mediated by COX-1.[4][6] Our proposed experiments are designed to determine precisely where and how effectively this compound fits into this pathway.

Conclusion

This guide presents a robust, logical, and scientifically validated framework for the initial efficacy assessment of this compound. By leveraging established protocols and a well-characterized benchmark drug, this workflow is designed to generate clear, interpretable, and decisive data. The successful execution of these experiments will elucidate the compound's mechanism of action, quantify its potency, and provide the critical foundation needed to determine its potential as a next-generation anti-inflammatory therapeutic.

References

validation of purity of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of HPLC Purity Analysis for 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and grounding the validation process in internationally recognized standards.

Introduction: The Analytical Imperative for Purity

This compound is a heterocyclic compound featuring both a carboxylic acid and a hydroxymethyl group. Its polar nature presents a distinct challenge for conventional reversed-phase chromatography. As with any active pharmaceutical ingredient (API) or intermediate, establishing a reliable, robust, and validated analytical method to assess its purity is a cornerstone of quality control and regulatory compliance. The objective of this guide is to present a validated HPLC method that is demonstrated to be suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].

Part 1: Analyte Characteristics and Chromatographic Strategy

The molecular structure of this compound (Molecular Formula: C₅H₆N₂O₃, MW: 142.11) is characterized by high polarity due to the presence of the carboxylic acid and hydroxymethyl functional groups[3]. This polarity makes it poorly retained on traditional non-polar stationary phases like C18 in highly aqueous mobile phases, often leading to elution near the solvent front and poor resolution from other polar impurities[4][5].

To overcome this, our strategy focuses on enhancing retention through mobile phase pH manipulation. The carboxylic acid moiety can be protonated by acidifying the mobile phase to a pH below its pKa (typically < 3). This neutralizes the charge on the molecule, rendering it less polar and significantly increasing its retention on a reversed-phase column[6]. This approach is often preferred for its simplicity and compatibility with UV detection over alternatives like ion-pairing agents, which can be complex and interfere with certain detectors[6][7].

Part 2: Optimized HPLC Method for Purity Determination

Based on the analyte's properties, the following reversed-phase HPLC (RP-HPLC) method was developed and optimized to serve as the foundation for our validation studies.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides sufficient hydrophobicity. The dimensions are standard for analytical work, balancing resolution and run time.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Phosphoric acid is used to lower the pH, ensuring the analyte is in its neutral, more retentive form[8]. It also has a low UV cutoff.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient 5% B to 40% B over 15 minutesA gradient elution is chosen to ensure elution of any less polar impurities and to clean the column effectively after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe pyrazole ring system provides UV absorbance. 210 nm is selected to provide high sensitivity for the parent compound and potential impurities which may lack strong chromophores.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Diluent Mobile Phase A / Acetonitrile (95:5)Using a diluent similar to the initial mobile phase composition ensures good peak shape.

Part 3: A Guide to Method Validation per ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use[2]. The following sections detail the experimental protocols and acceptance criteria for validating the purity method for this compound.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all stressed samples to ensure it is spectrally homogeneous and free from co-eluting impurities.

Acceptance Criteria:

  • The method must demonstrate resolution (R > 2.0) between the main peak and any degradation products.

  • The peak purity analysis should pass, indicating no co-elution at the analyte's retention time.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50% to 150% for an assay)[9]. For a purity test, this would typically range from the LOQ to 120% of the impurity specification limit.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Acceptance Criteria:

  • The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval[9]. For a purity assay, a typical range is 80% to 120% of the test concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a known batch of the compound).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%, and the cumulative RSD for all data should meet the precision criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.

  • LOQ Precision: Inject six samples prepared at the determined LOQ concentration and calculate the %RSD.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1.

  • Precision at LOQ: %RSD should be ≤ 10.0%.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Mobile Phase pH (± 0.2 units).

    • Column Temperature (± 5 °C).

    • Flow Rate (± 10%).

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%).

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (retention time, peak tailing, etc.).

Acceptance Criteria:

  • System suitability parameters must remain within the established limits for all tested variations.

  • The results of the analysis should not be significantly impacted by the variations.

Part 4: Data Presentation and System Suitability

Clear data presentation is crucial for a validation report. All quantitative results should be summarized in tables for easy review.

Example Data Tables

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 (LOQ) 12540
50.0 624500
80.0 999800
100.0 1251000
120.0 1502500
Regression Output
Correlation (r²) 0.9995
Slope 12495

| Y-Intercept | 850 |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%
120% 120.0 119.2 99.3%

| Mean Recovery | | | 99.8% |

Table 3: Precision Data

Precision Type Sample # Result (% Purity) Mean % RSD
Repeatability 1-6 99.8, 99.9, 99.7, 99.8, 100.1, 99.9 99.87 0.15%

| Intermediate | 1-6 | 100.0, 99.7, 99.6, 99.8, 99.9, 99.7 | 99.78 | 0.16% |

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

SST Protocol:

  • Inject a standard solution five or six times.

SST Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%.

  • Tailing Factor (T): ≤ 2.0.

  • Theoretical Plates (N): ≥ 2000.

Visualizing the Validation Workflow

A structured workflow ensures all validation aspects are covered systematically.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_rep Phase 3: Reporting Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD / LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report & SOP Generation Rob->Report

Caption: High-level workflow for HPLC method validation.

The interrelationship of key validation parameters defines the working boundaries of the analytical method.

ValidationParameters cluster_range Defines the Method Validated Analytical Method Specificity Specificity Method->Specificity is selective Robustness Robustness Method->Robustness is reliable Linearity Linearity Range Validated Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method establishes working boundaries for

References

A Comparative Guide to 2D NMR for Unambiguous Structure Confirmation of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Their synthesis, however, often yields a mixture of regioisomers, making unambiguous structural confirmation a critical bottleneck. While 1D NMR provides a preliminary glimpse, the structural nuances of polysubstituted pyrazoles demand a more sophisticated approach. This guide provides an in-depth comparison of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—for the definitive structural elucidation of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a representative member of this important class of molecules.

The Challenge: Regiochemistry in Pyrazole Synthesis

The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a common route to pyrazoles. However, with unsymmetrical dicarbonyls, this can lead to two possible regioisomers. For our target molecule, the key challenge lies in confirming the position of the hydroxymethyl and carboxylic acid groups relative to the N-substituent. 2D NMR spectroscopy offers a suite of experiments to resolve this ambiguity by mapping the intricate network of through-bond and through-space correlations within the molecule.

At the Heart of the Analysis: A Multi-pronged 2D NMR Strategy

No single 2D NMR experiment tells the whole story. Instead, a synergistic combination of techniques is employed to piece together the molecular puzzle. Each experiment provides a unique set of constraints, and together they lead to an irrefutable structural assignment.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the foundational 2D NMR technique for identifying protons that are coupled to each other, typically through two or three bonds.[2] For our target molecule, COSY is instrumental in identifying the coupling between the two protons on the pyrazole ring.

Illustrative Data and Interpretation:

In a this compound derivative, we expect to see two protons on the pyrazole ring, H4 and H5. These protons will be vicinally coupled, and a cross-peak in the COSY spectrum will confirm this relationship.

Proton Predicted δ (ppm) COSY Correlation
H4~6.8H5
H5~7.8H4

This correlation is a crucial first step, establishing the connectivity of the pyrazole ring protons.

Experimental Protocol: Gradient-Enhanced DQF-COSY

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup:

    • Acquire a standard 1D proton spectrum to determine the spectral width.

    • Load a gradient-enhanced, double-quantum filtered COSY pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

  • Acquisition Parameters:

    • Number of scans (NS): 8-16

    • Number of increments (NI): 256-512 in the indirect dimension (t1).

    • Relaxation delay (D1): 1-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[3] This is a powerful tool for assigning the carbon signals of the pyrazole ring and the hydroxymethyl group.

Illustrative Data and Interpretation:

The HSQC spectrum will show cross-peaks connecting each proton to its directly bonded carbon.

Proton Predicted ¹H δ (ppm) Correlated Carbon Predicted ¹³C δ (ppm)
H4~6.8C4~112
H5~7.8C5~135
-CH₂OH~5.5-CH₂OH~75

This experiment unambiguously assigns the protonated carbons in the molecule.

Experimental Protocol: Gradient-Enhanced HSQC

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Spectrometer Setup:

    • Load a gradient-enhanced HSQC pulse sequence with sensitivity improvement.

    • Set the ¹H spectral width as determined from the 1D proton spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • Acquisition Parameters:

    • NS: 4-8

    • NI: 128-256 in t1.

    • D1: 1-2 seconds.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most critical for determining the regiochemistry of substituted pyrazoles. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[4] These long-range correlations provide the crucial connectivity information to place the substituents correctly on the pyrazole ring.

Illustrative Data and Interpretation:

The key HMBC correlations for confirming the structure of this compound are:

Proton Predicted ¹H δ (ppm) Correlated Carbons (²JCH, ³JCH) Predicted ¹³C δ (ppm) Significance
H4~6.8C3, C5~145, ~135Confirms H4 is between C3 and C5.
H5~7.8C3, C4~145, ~112Confirms H5 is adjacent to C4 and C3.
-CH₂OH~5.5C5~135Crucial correlation confirming the hydroxymethyl group is on N1, which is adjacent to C5.
H5~7.8-CH₂OH~75Confirms the proximity of H5 to the hydroxymethyl group.
H4~6.8C=O~165Confirms the proximity of H4 to the carboxylic acid group at C3.

The correlation between the methylene protons of the hydroxymethyl group and C5 is the definitive piece of evidence for the 1,3-disubstituted pattern.

Experimental Protocol: Gradient-Enhanced HMBC

  • Sample Preparation: Use the same sample.

  • Spectrometer Setup:

    • Load a gradient-enhanced HMBC pulse sequence.

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

  • Acquisition Parameters:

    • NS: 16-64 (HMBC is less sensitive than HSQC).

    • NI: 256-512 in t1.

    • D1: 1.5-2.5 seconds.

    • Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The NOESY experiment detects protons that are close to each other in space, irrespective of their through-bond connectivity.[5] This is particularly useful for confirming the regiochemistry by observing the spatial proximity between the N1-substituent and the proton at C5.

Illustrative Data and Interpretation:

A key NOESY correlation would be observed between the protons of the N1-hydroxymethyl group and the H5 proton of the pyrazole ring.

Proton 1 Predicted δ (ppm) NOESY Correlation Predicted δ (ppm)
-CH₂OH~5.5H5~7.8

This through-space interaction provides compelling evidence that the hydroxymethyl group is attached to N1, adjacent to the C5 position.

Experimental Protocol: Phase-Sensitive Gradient NOESY

  • Sample Preparation: Use the same sample. Ensure it is free of paramagnetic impurities.

  • Spectrometer Setup:

    • Load a phase-sensitive gradient NOESY pulse sequence.

    • Set the spectral widths as in the COSY experiment.

  • Acquisition Parameters:

    • NS: 8-16

    • NI: 256-512 in t1.

    • D1: 2-3 seconds.

    • Set a mixing time (d8) appropriate for a small molecule (e.g., 0.5-1.5 seconds).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform. Phase the spectrum carefully in both dimensions.

Comparative Analysis of 2D NMR Techniques

Technique Information Provided Strengths Limitations Role in Structure Confirmation
COSY ¹H-¹H through-bond (2-3 bonds) correlations.Quick and robust for identifying coupled proton systems.Does not provide information about quaternary carbons or heteronuclear connectivity.Establishes the proton framework of the pyrazole ring.
HSQC ¹H-¹³C one-bond correlations.Highly sensitive; excellent for assigning protonated carbons.Does not show correlations to quaternary carbons.Links protons to their directly attached carbons.
HMBC ¹H-¹³C long-range (2-3 bonds) correlations.Crucial for establishing connectivity across quaternary carbons and heteroatoms; key for determining regiochemistry.Less sensitive than HSQC; requires optimization of the long-range coupling delay.The cornerstone experiment for defining the molecular skeleton and confirming substituent positions.
NOESY ¹H-¹H through-space correlations.Provides information about spatial proximity, confirming regiochemistry and stereochemistry.Can be affected by molecular motion and exchange processes; requires careful selection of mixing time.Orthogonal confirmation of regiochemistry established by HMBC.

Workflow for Structure Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_conclusion Structure Confirmation a ¹H NMR c COSY (¹H-¹H Connectivity) a->c d HSQC (¹H-¹³C Direct Correlation) a->d e HMBC (¹H-¹³C Long-Range Correlation) a->e f NOESY (¹H-¹H Spatial Proximity) a->f b ¹³C NMR b->d b->e c->e Confirm proton network d->e Assign protonated carbons g Unambiguous Structure of 1-(hydroxymethyl)-1H-pyrazole- 3-carboxylic acid derivative e->g Establish regiochemistry f->g Confirm spatial arrangement

References

A Comparative Guide to the In Silico Performance of Pyrazole Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Carboxylic Acids and the Power of Molecular Docking

Pyrazole and its derivatives, particularly pyrazole carboxylic acids, represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are foundational to numerous pharmacologically active agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The therapeutic potential of this class of compounds has led to the development of several commercially successful drugs, such as the COX-2 inhibitor Celecoxib.

The journey from a promising chemical scaffold to a clinically effective drug is long and arduous. A critical step in this process is understanding how a potential drug molecule, or "ligand," interacts with its biological target, typically a protein or enzyme. This is where in silico molecular docking has become an indispensable tool.[6] Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding affinity and the specific molecular interactions that stabilize the complex. These computational methods allow for the rapid screening of large libraries of compounds, helping to prioritize candidates for synthesis and further biological evaluation, thereby accelerating the drug discovery pipeline.[6]

This guide provides a comparative analysis of the docking scores of various pyrazole carboxylic acid derivatives against several key biological targets. We will delve into the experimental data, explore the methodologies behind these predictions, and offer insights into the structural features that govern their binding affinities.

Comparative Docking Scores: A Quantitative Look at Binding Affinities

The following tables summarize the molecular docking scores of various pyrazole carboxylic acid derivatives against different protein targets as reported in the scientific literature. The docking score is a measure of the predicted binding affinity, with more negative values generally indicating a stronger interaction.

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Cyclooxygenase (COX) Enzymes

Compound ClassTargetSpecific Derivative(s)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Hybrid Pyrazole AnaloguesCOX-2Compound 5uNot explicitly stated, but showed high selectivityCelecoxibNot explicitly stated
Trifluoromethyl-Pyrazole-CarboxamidesCOX-2Compound 3gNot explicitly stated, but showed good inhibitory activityKetoprofenNot explicitly stated
Phthalimide-Pyrazole EstersCOX-2N-alkylphthalimide 4High selectivity reportedIndomethacinNot explicitly stated

Note: While specific docking scores for these COX inhibitors were not detailed in the provided search results, the literature highlights their significant inhibitory activity and selectivity, which is often correlated with strong binding affinities predicted by docking studies.[5][7]

Table 2: Comparative Docking Scores of Pyrazole Derivatives Against Carbonic Anhydrases (CA)

Compound ClassTargetSpecific Derivative(s)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Pyrazole-Carboxamides with Sulfonamide MoietyhCA ICompound 6aBetter interaction than referenceAcetazolamide (AAZ)Not explicitly stated
Pyrazole-Carboxamides with Sulfonamide MoietyhCA IICompound 6bBetter interaction than referenceAcetazolamide (AAZ)Not explicitly stated
Pyrazoline DerivativeshCA I & hCA IIMultiple derivativesKi values in the nM range, suggesting strong bindingNot specifiedNot specified

Note: The studies on carbonic anhydrase inhibitors emphasize that the synthesized pyrazole derivatives showed better interactions and lower inhibition constants (Ki) than the standard inhibitor, acetazolamide, indicating a higher affinity for the target enzymes.[1][3]

Table 3: Comparative Docking Scores of Pyrazole Derivatives Against Protein Kinases

Compound ClassTargetSpecific Derivative(s)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
1H-Pyrazole DerivativesVEGFR-2 (2QU5)Compound 1b-10.09Not specifiedNot specified
1H-Pyrazole DerivativesAurora A (2W1G)Compound 1d-8.57Not specifiedNot specified
1H-Pyrazole DerivativesCDK2 (2VTO)Compound 2b-10.35Not specifiedNot specified
Pyrazole Linked PyrazolinesEGFR Tyrosine KinaseCompound 6hBinds similarly to referenceGefitinibNot explicitly stated
Pyrazole Linked PyrazolinesEGFR Tyrosine KinaseCompound 6jBinds similarly to referenceGefitinibNot explicitly stated

Note: These studies demonstrate the potential of pyrazole derivatives as inhibitors of various protein kinases involved in cancer progression, with some compounds exhibiting very promising binding energies.[8][9]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the trustworthiness and reproducibility of in silico results, a well-defined and validated protocol is essential. The following is a generalized, yet detailed, methodology for performing a molecular docking study, based on commonly used practices in the field.[7]

Step 1: Protein Preparation

The initial step involves preparing the 3D structure of the target protein for the docking simulation.

  • Obtain the Crystal Structure: Download the 3D coordinates of the target protein from a public repository like the Protein Data Bank (PDB). For this example, we will consider the Cyclooxygenase-2 (COX-2) enzyme.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This is crucial as they can interfere with the docking process.

  • Add Hydrogen Atoms: The PDB file often lacks hydrogen atoms. These must be added, as they play a critical role in forming hydrogen bonds, which are key to ligand binding.

  • Assign Charges and Atom Types: The protein is saved in a specific file format, such as PDBQT for use with AutoDock Vina, which includes atomic charges and atom type definitions.[7]

Step 2: Ligand Preparation

The small molecule (ligand) to be docked also needs careful preparation.

  • 2D Structure Drawing: Draw the 2D structure of the pyrazole carboxylic acid derivative using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure into a 3D model and perform an energy minimization to obtain a low-energy, stable conformation. This is a critical step to ensure the starting geometry of the ligand is realistic.

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT), which will include information on rotatable bonds.[7]

Step 3: Defining the Binding Site and Running the Docking Simulation

  • Grid Box Generation: Define a "grid box" around the active site of the protein. This box specifies the region where the docking software will search for possible binding poses of the ligand. The size and center of the grid box are critical parameters that need to be carefully chosen based on the known location of the active site.

  • Execution of Docking Algorithm: Run the docking simulation using software like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

Step 4: Analysis of Results

  • Examine Docking Scores: The primary output is a list of binding poses ranked by their docking scores (binding affinities). The pose with the most negative score is typically considered the most likely binding mode.

  • Visualize Interactions: It is crucial to visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[7] This step provides a qualitative understanding that complements the quantitative docking score.

Visualizing the Process and Interactions

To further clarify the experimental workflow and the nature of molecular interactions, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean 2. Clean Protein (Remove Water, etc.) PDB->Clean AddH_P 3. Add Hydrogens to Protein Clean->AddH_P PDBQT_P 4. Save as PDBQT (Protein) AddH_P->PDBQT_P Grid 5. Define Binding Site (Grid Box) PDBQT_P->Grid Draw2D 1. Draw Ligand 2D Structure Opt3D 2. Convert to 3D & Optimize Draw2D->Opt3D AddH_L 3. Add Hydrogens to Ligand Opt3D->AddH_L PDBQT_L 4. Save as PDBQT (Ligand) AddH_L->PDBQT_L PDBQT_L->Grid Run 6. Run Docking Simulation Grid->Run Analyze 7. Analyze Docking Scores Run->Analyze Visualize 8. Visualize Interactions Analyze->Visualize

Caption: A typical workflow for a molecular docking study.

G cluster_protein Protein Active Site cluster_ligand Pyrazole Carboxylic Acid Derivative AminoAcid1 Amino Acid 1 (e.g., Serine) AminoAcid2 Amino Acid 2 (e.g., Arginine) AminoAcid3 Amino Acid 3 (e.g., Tyrosine) Pyrazole Pyrazole Ring Pyrazole->AminoAcid2 Pi-Cation Interaction CarboxylicAcid Carboxylic Acid Group CarboxylicAcid->AminoAcid1 Hydrogen Bond Substituent R-Group Substituent->AminoAcid3 Hydrophobic Interaction

Caption: Key molecular interactions between a pyrazole derivative and a protein.

Conclusion and Future Directions

The comparative analysis of docking scores reveals the significant potential of pyrazole carboxylic acid derivatives as inhibitors for a diverse range of biological targets. The consistently favorable docking scores reported across multiple studies underscore the value of this scaffold in drug design. It is evident that computational chemistry, and molecular docking in particular, plays a pivotal role in modern drug discovery by providing a rational basis for designing and optimizing novel therapeutic agents.[6]

Future research will likely focus on integrating these computational approaches with artificial intelligence and machine learning to enhance the predictive accuracy of docking and scoring functions.[6] Furthermore, combining in silico studies with experimental validation, such as in vitro enzyme assays and cell-based assays, will remain crucial for translating these promising computational findings into tangible clinical candidates.

References

Assessing the Reproducibility of the Synthesis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active compounds. The reproducibility of its synthesis is therefore of critical importance for researchers in these fields. This guide provides an in-depth analysis of a proposed synthetic route to this molecule, offering a comparative assessment of the available methodologies and detailed experimental protocols to facilitate its reproducible preparation. We will delve into the critical aspects of each synthetic step, including potential challenges, and provide data-driven insights to guide the researcher towards a successful and reliable synthesis.

Proposed Synthetic Route: A Three-Step Approach

A survey of the chemical literature suggests a plausible and logical three-step synthesis for this compound, commencing from the readily available starting material, ethyl 1H-pyrazole-3-carboxylate. The overall synthetic pathway is depicted below:

Synthesis_Pathway A Ethyl 1H-pyrazole-3-carboxylate B Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate A->B  Step 1: N-Hydroxymethylation (Formaldehyde) C This compound B->C  Step 2: Ester Hydrolysis (e.g., NaOH, H₂O)

Figure 1: Proposed three-step synthesis of this compound.

This guide will dissect each of these steps, providing a thorough examination of the underlying chemistry and a reproducible experimental protocol.

Part 1: Synthesis of the Starting Material: Ethyl 1H-pyrazole-3-carboxylate

The successful synthesis of the target molecule is predicated on the availability of a high-quality starting material, ethyl 1H-pyrazole-3-carboxylate. Several methods for the synthesis of this pyrazole core have been reported. A common and reliable approach involves the condensation of a suitable 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.

One well-established method is the reaction of diethyl oxalate with a suitable three-carbon building block, followed by cyclization with hydrazine hydrate[1][2].

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of the dioxoester intermediate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. The flask is cooled in an ice bath. A mixture of diethyl oxalate and acetone is then added dropwise to the cooled sodium ethoxide solution with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Cyclization with hydrazine: The resulting suspension of the dioxoester intermediate is cooled in an ice bath, and a solution of hydrazine hydrate in glacial acetic acid is added slowly. The reaction mixture is then refluxed for several hours.

  • Work-up and purification: After cooling, the reaction mixture is poured into ice water and the precipitated solid is collected by filtration. The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol/water or diethyl ether, to yield pure ethyl 1H-pyrazole-3-carboxylate.

Expected Yield: Reported yields for this type of reaction can vary, but a well-executed synthesis should provide the product in moderate to good yields.

Part 2: N-Hydroxymethylation of Ethyl 1H-pyrazole-3-carboxylate

The introduction of the hydroxymethyl group onto the pyrazole nitrogen is a crucial step in this synthesis. This transformation is typically achieved through reaction with formaldehyde[3].

Causality Behind Experimental Choices:

The N-H bond of the pyrazole ring is nucleophilic and will react with the electrophilic carbonyl carbon of formaldehyde. The reaction is typically carried out in an aqueous or alcoholic medium. The choice of solvent and temperature can influence the reaction rate and the formation of byproducts.

Key Challenge: Regioselectivity

A significant challenge in the N-functionalization of unsymmetrically substituted pyrazoles is the potential for the formation of two regioisomers: the N1- and N2-substituted products. In the case of ethyl 1H-pyrazole-3-carboxylate, hydroxymethylation can occur at either of the two nitrogen atoms of the pyrazole ring.

Regioselectivity cluster_0 Ethyl 1H-pyrazole-3-carboxylate cluster_1 Formaldehyde (CH₂O) A C Ethyl 1-(hydroxymethyl)-1H- pyrazole-3-carboxylate (N1-isomer) A->C N1-attack D Ethyl 2-(hydroxymethyl)-2H- pyrazole-3-carboxylate (N2-isomer) A->D N2-attack B B->C N1-attack B->D N2-attack

References

A Comparative Benchmarking Guide to 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties.[1] This five-membered heterocyclic motif is integral to the structure of numerous FDA-approved drugs, particularly in the realm of oncology and inflammatory diseases.[2] A significant portion of these therapeutics are protein kinase inhibitors, where the pyrazole core expertly mimics the adenine region of ATP, enabling competitive inhibition.[1][2] Additionally, pyrazole derivatives have demonstrated potent inhibition of other enzyme classes, including carbonic anhydrases, which are crucial in physiological pH regulation and are targets for diuretics and anti-glaucoma agents.[3][4]

This guide presents a comprehensive framework for the performance evaluation of a novel pyrazole-based compound, 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, my objective is to provide a scientifically rigorous and practical approach to benchmarking this compound's inhibitory potential across two distinct and highly relevant assay formats. We will explore its hypothetical performance against a representative protein kinase and a carbonic anhydrase isoform, comparing it directly with established inhibitors in each class. This dual-target screening approach is crucial in early-stage drug discovery to not only identify primary activity but also to understand potential off-target effects and selectivity.

The Benchmarking Strategy: A Two-Pronged Approach to Characterizing a Novel Pyrazole Compound

To comprehensively assess the inhibitory capabilities of this compound, we will employ a two-pronged strategy, targeting two distinct enzyme classes of high therapeutic relevance:

  • Protein Kinase Inhibition: Given the prevalence of the pyrazole scaffold in kinase inhibitors, our first line of investigation will be to assess its activity against a representative serine/threonine kinase.[5] For this purpose, we have selected Akt1 , a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer and other diseases.[6] The performance of our test compound will be benchmarked against Celastrol , a natural triterpenoid known to inhibit the Akt/mTOR pathway.[7][8]

  • Carbonic Anhydrase Inhibition: To explore the broader inhibitory potential of our compound, we will also evaluate its activity against human Carbonic Anhydrase II (hCA II) , a well-characterized and physiologically significant isoform.[3] Pyrazole-based sulfonamides are known inhibitors of carbonic anhydrases.[3] Our comparator for this assay will be Acetazolamide , a clinically used carbonic anhydrase inhibitor.[9][10]

This dual-assay approach will provide a holistic performance profile, elucidating the compound's potential as a targeted inhibitor and its selectivity profile.

Performance Benchmarking in a Protein Kinase Assay: A Fluorescence-Based Approach

Scientific Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism of signal transduction. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making Akt1 a prime therapeutic target.[7] A fluorescence-based assay offers a sensitive, non-radioactive, and high-throughput compatible method for measuring kinase activity.[11][12]

Experimental Design

We will utilize a universal fluorometric kinase assay that measures the formation of ADP, a direct product of the kinase reaction.[12] The assay is enzyme-coupled, where the generated ADP is used in a subsequent reaction to produce a fluorescent signal. The rate of fluorescence increase is directly proportional to the kinase activity. By measuring this rate in the presence of varying concentrations of our inhibitor, we can determine its half-maximal inhibitory concentration (IC50).

Experimental Workflow for Kinase Inhibition Assay

cluster_0 Preparation cluster_1 Reaction Incubation cluster_2 Detection & Analysis prep_inhibitor Serial Dilution of This compound & Celastrol add_inhibitor Add Inhibitor/Control to 384-well Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Akt1 Enzyme & Substrate Solution add_kinase Add Akt1/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution initiate_rxn Initiate Reaction with ATP prep_atp->initiate_rxn add_inhibitor->add_kinase add_kinase->initiate_rxn incubation Incubate at 30°C initiate_rxn->incubation add_detection Add ADP Detection Reagent incubation->add_detection read_plate Read Fluorescence (Ex/Em = 540/590 nm) add_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Workflow for the fluorescence-based kinase inhibition assay.

Detailed Protocol: Fluorescence-Based Akt1 Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and Celastrol in 100% DMSO.

    • Create a 2X serial dilution series of each inhibitor in DMSO, followed by a 1:50 dilution in kinase assay buffer.

    • Prepare a solution containing Akt1 enzyme and its peptide substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • To appropriate wells, add 5 µL of the diluted test compounds, positive control (Celastrol), or DMSO for the negative control (100% activity) and no enzyme control (background).

    • Add 10 µL of the Akt1/substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and initiate detection by adding 20 µL of ADP detection reagent.[12]

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.[12]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Performance Data
CompoundTarget KinaseIC50 (nM)
This compoundAkt1150
CelastrolAkt150

Performance Benchmarking in a Carbonic Anhydrase Assay: A Colorimetric Approach

Scientific Rationale

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10] They play essential roles in pH regulation, CO2 transport, and various metabolic processes.[3] hCA II is a ubiquitous and highly active isoform, and its inhibition is relevant for the treatment of glaucoma, edema, and other conditions.[9][13] A colorimetric assay based on the esterase activity of carbonic anhydrase provides a convenient and reliable method for screening inhibitors.[14][15]

Experimental Design

This assay measures the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[14] The rate of increase in absorbance is proportional to the enzyme's activity. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis prep_inhibitor Serial Dilution of This compound & Acetazolamide add_enzyme_inhibitor Add hCA II & Inhibitor/ Control, Incubate prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare hCA II Enzyme Solution prep_enzyme->add_enzyme_inhibitor prep_substrate Prepare p-NPA Substrate Solution initiate_rxn Initiate with p-NPA prep_substrate->initiate_rxn add_buffer Add Assay Buffer to 96-well Plate add_buffer->add_enzyme_inhibitor add_enzyme_inhibitor->initiate_rxn read_plate Measure Absorbance at 405 nm (Kinetic Mode) initiate_rxn->read_plate calculate_rate Determine Reaction Rate (Slope of Linear Phase) read_plate->calculate_rate analyze_data Calculate % Inhibition & Determine IC50 calculate_rate->analyze_data

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: Colorimetric hCA II Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and Acetazolamide in a suitable solvent (e.g., DMSO/water).

    • Perform a serial dilution of each inhibitor in assay buffer.

    • Reconstitute and dilute human Carbonic Anhydrase II to the desired concentration in assay buffer.[14]

    • Prepare a solution of p-nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like acetonitrile.[15]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the diluted test compounds, positive control (Acetazolamide), or buffer for the negative control to the appropriate wells.

    • Add the hCA II enzyme solution to all wells except for the substrate blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm in kinetic mode at room temperature for 10-20 minutes, taking readings every 30-60 seconds.[14]

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Hypothetical Performance Data
CompoundTarget EnzymeIC50 (µM)
This compoundhCA II5.2
AcetazolamidehCA II0.8

Interpretation of Results and Future Directions

Based on our hypothetical data, this compound demonstrates inhibitory activity against both Akt1 and hCA II. Its potency against Akt1 (IC50 = 150 nM) is noteworthy, although it is three-fold less potent than the comparator, Celastrol. The compound also shows micromolar inhibition of hCA II (IC50 = 5.2 µM), suggesting a degree of selectivity for the protein kinase.

These findings would warrant several key next steps in a drug discovery program:

  • Selectivity Profiling: The compound should be screened against a panel of other kinases to determine its selectivity profile. A broad screening would reveal potential off-target effects and help to build a structure-activity relationship (SAR) understanding.

  • Mechanism of Action Studies: Further biochemical assays should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for both Akt1 and hCA II.

  • Cell-Based Assays: The compound's activity should be confirmed in relevant cell-based assays. For example, its effect on Akt phosphorylation and downstream signaling pathways in cancer cell lines could be investigated.

  • Structural Biology: Co-crystallization studies with the target enzymes could provide valuable insights into the binding mode of the inhibitor, guiding future medicinal chemistry efforts to improve potency and selectivity.

This benchmarking guide provides a robust and scientifically grounded framework for the initial characterization of novel pyrazole-based compounds like this compound. By employing diverse and relevant assay formats, researchers can efficiently gather the critical data needed to make informed decisions in the early stages of drug development.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. By understanding the potential hazards and implementing appropriate safety measures, you can minimize risk and ensure a safe working environment.

Hazard Assessment and PPE Selection

A thorough risk assessment is the foundation of laboratory safety. For this compound, the primary hazards are associated with its potential for irritation and toxicity.[1][2][3] The following table summarizes the recommended PPE to mitigate these risks.

Hazard Category Potential Risks Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2]Lab Coat: A chemical-resistant lab coat should be worn and kept fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves should be inspected for any defects before use and changed immediately if contaminated.[4][5]
Eye Contact Causes serious eye irritation.[1][2]Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required. Face Shield: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
Inhalation May cause respiratory irritation.[1][3]Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4][6] Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.
Ingestion Harmful if swallowed.[1][3]Safe Work Practices: Do not eat, drink, or smoke in laboratory areas. Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[6]
Operational and Disposal Plans

A clear and concise plan for handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Step-by-Step Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[6]

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriate waste containers, before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free from any tears or holes.

  • Handling the Compound:

    • Handle the compound carefully to avoid generating dust.

    • Avoid direct contact with skin, eyes, and clothing.[2]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]

Waste Disposal Plan:

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6][7][8]

    • Unused Compound: Any unused or expired solid compound should also be collected in a labeled hazardous waste container.[7]

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7][8]

  • Professional Disposal:

    • The disposal of chemical waste must be handled by qualified professionals.[7][8] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Never dispose of this compound down the drain, as this can lead to environmental contamination.[7][9]

Visualizing the PPE Workflow

To ensure a clear understanding of the PPE selection and handling process, the following workflow diagram is provided.

PPE_Workflow PPE Selection and Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment (Irritant, Harmful if Swallowed) GatherPPE Gather Required PPE (Gloves, Goggles, Lab Coat) RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Chemical Fume Hood) GatherPPE->PrepWorkArea DonPPE Don PPE Correctly PrepWorkArea->DonPPE HandleChemical Handle Chemical Safely (Avoid Dust/Contact) DonPPE->HandleChemical Decontaminate Decontaminate Work Area HandleChemical->Decontaminate DoffPPE Doff PPE Correctly (Gloves First) Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose of Waste Properly WashHands->DisposeWaste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.